Product packaging for CBP/p300-IN-1(Cat. No.:CAS No. 2443789-32-8)

CBP/p300-IN-1

Cat. No.: B2465880
CAS No.: 2443789-32-8
M. Wt: 426.444
InChI Key: BNTANBUTBDVIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Core Functions as Transcriptional Co-activators and Histone Acetyltransferases (HATs)

The primary role of CBP/p300 in gene regulation stems from their intrinsic histone acetyltransferase (HAT) activity. thno.org This enzymatic function allows them to transfer an acetyl group from a donor molecule, acetyl-CoA, to the lysine (B10760008) residues on histone proteins. medchemexpress.com This seemingly small chemical modification has profound effects on the structure of chromatin—the complex of DNA and proteins in the nucleus.

CBP/p300 are responsible for acetylating several lysine residues on the tails of histone proteins, particularly H3 and H4. thno.org One of the most significant and well-studied of these modifications is the acetylation of lysine 27 on histone H3 (H3K27ac). pnas.org This mark is a hallmark of active enhancers and promoters—regions of DNA that regulate gene activity. pnas.org

The process of histone acetylation neutralizes the positive charge of the lysine residue. This charge neutralization weakens the electrostatic interaction between the negatively charged DNA backbone and the histone proteins. The result is a more relaxed, open chromatin structure known as euchromatin. This "loosening" of the chromatin makes the DNA more accessible to the transcriptional machinery, including RNA polymerase II, thereby facilitating gene transcription. embopress.org Conversely, the removal of these acetyl groups leads to a more condensed chromatin state (heterochromatin), which is associated with gene silencing. uniprot.org CBP/p300 recruitment can lead to the eviction of the entire histone octamer from DNA at certain promoters, a process that is dependent on their acetyltransferase activity. glpbio.comeurekaselect.com

The bromodomain is a structural module within the CBP/p300 proteins that specifically recognizes acetylated lysine residues. thno.org This allows CBP/p300 to "read" the very epigenetic marks they "write," creating a positive feedback loop that helps maintain an active chromatin state at target genes. thno.org The chemical inhibitor CBP/p300-IN-1 functions by targeting this very bromodomain. pnas.org By binding to the bromodomain, it prevents CBP/p300 from recognizing acetylated histones, thereby disrupting its co-activator function. pnas.org

Table 1: Key Histone Acetylation Marks by CBP/p300

HistoneSpecific Lysine ResidueFunctional Consequence
Histone H3K27Marks active enhancers and promoters, promotes transcriptional activation. pnas.org
Histone H3K18Associated with active transcription.
Histone H4Multiple residuesContributes to open chromatin structure. thno.org

This table is generated based on the text and cited sources.

The enzymatic activity of CBP/p300 is not limited to histones. They can acetylate a vast array of other proteins, including numerous transcription factors, which can modulate their activity, stability, and DNA-binding ability. researchgate.net

For example, the tumor suppressor protein p53 can be acetylated by CBP/p300. This acetylation enhances p53's ability to bind to specific DNA sequences and activate genes involved in cell cycle arrest and apoptosis, thereby helping to prevent cancer. researchgate.net Other transcription factors acetylated by CBP/p300 include GATA-1, which is crucial for blood cell development, and MyoD, a master regulator of muscle differentiation. pnas.org Acetylation of these factors by CBP/p300 generally enhances their transcriptional activity. researchgate.net

Pivotal Roles in Cellular Homeostasis and Biological Processes

Through their widespread influence on gene expression, CBP/p300 are central to maintaining cellular balance and directing fundamental biological processes. Their function is critical for development, and mutations or dysregulation of these proteins are linked to various human diseases, including cancer. ctestingbio.com

CBP/p300 play a crucial role in controlling the cell cycle, the ordered series of events that lead to cell division. Their HAT activity is regulated in a cell-cycle-dependent manner, peaking at the transition between the G1 and S phases, a critical checkpoint for DNA replication. nih.gov They are essential for the activity of the E2F family of transcription factors, which control the expression of genes required for S-phase entry. nih.gov By modulating chromatin structure and the activity of key cell cycle proteins, CBP/p300 help ensure the orderly progression of cell division. uniprot.org Inhibition of CBP/p300 can lead to a halt in cell cycle progression. pnas.org

The ability of CBP/p300 to regulate gene expression makes them master regulators of cell proliferation (growth and division) and differentiation (the process by which cells become specialized). During embryonic development and tissue maintenance, CBP/p300 are recruited by lineage-specific transcription factors to activate the genetic programs that define a cell's identity. pnas.org For instance, they are required for the differentiation of muscle cells, nerve cells, and various immune cells. Studies using inhibitors that block CBP/p300 function have shown that their activity is essential for the proliferation of certain cancer cells, such as castration-resistant prostate cancer. ctestingbio.com The compound this compound, as an ester derivative, has been shown to markedly inhibit the growth of several prostate cancer cell lines.

Table 2: Research Findings on a CBP/p300 Bromodomain Inhibitor from the 1-(1H-indol-1-yl)ethanone Series

Compound IDTargetIC50 (AlphaScreen)Cell LineEffectReference
32h CBP Bromodomain0.037 µM-Potent and selective binding
29h (ester of 32h) CBP/p300-LNCaP, 22Rv1, C4-2BMarkedly inhibits cell growth
29h (ester of 32h) --LNCaPSuppresses mRNA of AR, AR target genes, and oncogenes

This table is based on data for compounds from the same chemical series as this compound, as described in the cited literature.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and maintaining tissue homeostasis. CBP/p300 are involved in this process, in part through their interaction with and acetylation of the p53 tumor suppressor protein. thno.org By activating p53, CBP/p300 can promote the transcription of genes that trigger apoptosis. thno.org Conversely, in some contexts, the inhibition of CBP/p300 can also induce apoptosis. For example, in bladder and prostate cancer cells, the combined inhibition of CBP and p300 has been shown to induce apoptosis. embopress.org This suggests that cancer cells can become dependent on CBP/p300 activity for their survival, making these proteins attractive targets for cancer therapy. embopress.org

Involvement in DNA Repair Pathways (e.g., Homologous Recombination)

CBP and p300 are critically involved in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. nih.govnih.gov They contribute to this process through multiple mechanisms. One key role is the acetylation of histones at the sites of DSBs, which helps to recruit DNA repair proteins to the damaged chromatin. nih.govnih.gov

Furthermore, CBP and p300 are instrumental in the transcriptional activation of genes essential for homologous recombination (HR), a major and high-fidelity pathway for repairing DSBs. nih.govnih.govbiorxiv.org Research has demonstrated that CBP and p300 bind to the promoter regions of the BRCA1 and RAD51 genes, which are key players in the HR process. nih.gov By acetylating histones H3 and H4 at these promoters, they facilitate the binding of transcription factors, leading to the expression of BRCA1 and RAD51 proteins. nih.gov Depletion of CBP and p300 has been shown to impair HR activity and reduce the levels of both BRCA1 and RAD51. nih.gov This highlights the multifaceted role of CBP and p300 in not only modifying the local chromatin environment at the break site but also in ensuring the availability of the necessary protein machinery for repair. nih.gov Recent studies in prostate cancer have further solidified the role of CBP/p300 in facilitating DSB repair through homologous recombination, linking their expression to DNA repair capacity. aacrjournals.orgaacrjournals.org

Pathophysiological Significance of CBP/p300 Dysregulation

Given their central role in orchestrating a multitude of cellular processes, it is not surprising that the dysregulation of CBP and p300 function is implicated in a variety of human diseases.

Association with Neoplastic Transformation and Tumorigenesis

The involvement of CBP and p300 in cancer is complex, with evidence suggesting they can act as both tumor suppressors and oncogenes depending on the cellular context. nih.gov Somatic mutations that inactivate CBP or p300 are found in a range of cancers, including leukemia and other solid tumors. tandfonline.comnih.gov These loss-of-function mutations can disrupt the normal regulation of cell growth, differentiation, and apoptosis, contributing to tumorigenesis. nih.gov For instance, CBP/p300 are important for the function of tumor suppressors like p53. nih.gov

Conversely, in many cancers, CBP and p300 are overexpressed and their increased HAT activity can promote the transcription of oncogenes, driving cancer cell proliferation, survival, and metastasis. mdpi.comthno.org For example, in certain types of prostate cancer, CBP/p300 act as co-activators for the androgen receptor, promoting cancer progression. nih.govbiorxiv.org The inhibition of CBP/p300 has been shown to be a promising strategy in these contexts. nih.govmdpi.com The dual role of CBP/p300 underscores their intricate involvement in maintaining cellular homeostasis and how their dysregulation can be co-opted by cancer cells.

Contributions to Inflammatory Conditions

CBP and p300 are significant players in the regulation of inflammatory responses. uzh.ch They are involved in the transcriptional activation of numerous pro-inflammatory genes, including cytokines. ashpublications.org For instance, they can co-activate transcription factors like NF-κB, which is a master regulator of inflammation. physiology.org

In conditions like rheumatoid arthritis, the sustained inflammatory response of synovial fibroblasts is associated with persistent histone acetylation, a process mediated by CBP and p300. uzh.ch Studies have shown that p300 is a major HAT for H3K27ac in these cells and regulates a diverse set of pathways related to inflammation and tissue remodeling. uzh.ch Furthermore, inhibitors targeting the bromodomains of CBP and p300 have been shown to reduce the production of the pro-inflammatory cytokine IL-17A, suggesting a therapeutic potential for these inhibitors in Th17-driven inflammatory diseases like ankylosing spondylitis and psoriatic arthritis. pnas.orgnih.gov

Implication in Neurodegenerative Disorders

Emerging evidence strongly implicates the dysregulation of CBP and p300 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. embopress.orgresearchgate.netnih.gov Histone acetylation is crucial for neuronal plasticity and memory formation, processes that are often impaired in these conditions. researchgate.netucl.ac.uk

In the context of neurodegeneration, a loss of CBP/p300 function and subsequent decrease in histone acetylation appear to be common themes. embopress.org For example, in models of Huntington's disease, the mutant huntingtin protein can interfere with the HAT activity of CBP, leading to transcriptional dysregulation and neuronal dysfunction. embopress.org Similarly, in Alzheimer's disease, there is evidence of reduced CBP levels and activity. ucl.ac.uk The degradation of CBP by enzymes like caspases during neuronal apoptosis can lead to a decrease in the transcription of genes important for neuronal survival. embopress.org The dysfunction of p300-regulated autophagy has also been linked to neurodegeneration. biologists.com Therefore, strategies aimed at restoring or enhancing CBP/p300 HAT activity are being explored as potential therapeutic avenues for these devastating disorders. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23FN2O5 B2465880 CBP/p300-IN-1 CAS No. 2443789-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTANBUTBDVIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Functional Characterization of Cbp/p300 and Their Modulators

Structural Organization and Key Domains of CBP/p300

CBP and p300 are large proteins, each approximately 2,400 amino acids in length, and share a high degree of sequence similarity, particularly within their conserved functional domains. edpsciences.orgresearchgate.net These domains allow them to interact with a vast network of proteins and execute their functions as histone acetyltransferases and transcriptional co-factors. nih.govmdpi.com The principal domains include a catalytic histone acetyltransferase (HAT) domain, a bromodomain (BRD) for recognizing acetylated proteins, and several protein-protein interaction domains. wikipedia.orgbionity.commdpi.com

Table 1: Key Functional Domains of Human CBP/p300 Proteins

Domain Other Names Approximate Location (p300) Function
CH1 TAZ1 323-423 Zinc-finger domain; interacts with transcription factors like HIF-1α. wikipedia.orgnih.gov
KIX CREB-binding domain 566-645 Binds to transactivation domains of transcription factors such as CREB and c-Myb. wikipedia.orgplos.orgwikipedia.org
Bromodomain BRD 1067-1139 Recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. wikipedia.orgmdpi.comacs.org
HAT KAT 1287-1663 Catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues. wikipedia.orgnih.govnih.gov
CH2 - 1155-1280 Contains PHD and RING finger motifs; influences HAT activity. nih.govsemanticscholar.orgpnas.org
TAZ2 CH3 1728-1809 Zinc-finger domain; interacts with various transcription factors. wikipedia.orgnih.govpnas.org
IBiD NCBD, SID 1992-2098 Binds to interferon response factors and other nuclear proteins. wikipedia.orgnih.govnih.gov

The histone acetyltransferase (HAT) domain is the enzymatic core of CBP/p300, responsible for transferring an acetyl group from acetyl coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins. nih.govmdpi.comebi.ac.uk This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure that is accessible to the transcriptional machinery. bionity.compatsnap.com

The bromodomain is a conserved structural module of approximately 110 amino acids that functions as a "reader" of epigenetic marks. mdpi.comnih.gov Specifically, the CBP/p300 bromodomain recognizes and binds to acetylated lysine (KAc) residues on histone tails and other proteins. mdpi.comacs.org This interaction is critical for tethering the CBP/p300 complex to specific chromatin regions, which facilitates the acetylation of nearby nucleosomes and the recruitment of other transcriptional machinery. mdpi.comnih.gov The binding of the bromodomain to acetylated histones can create a positive feedback loop, maintaining CBP/p300 enzymatic activity at target loci. aacrjournals.org Structurally, the bromodomain consists of a left-handed bundle of four α-helices (αZ, αA, αB, αC) that form a hydrophobic pocket to accommodate the acetyl-lysine side chain. edpsciences.org

Beyond the catalytic and reader domains, CBP/p300 contains several other domains that mediate interactions with a wide array of transcription factors, forming a hub for transcriptional regulation. wikipedia.orgmdpi.comnih.gov

KIX Domain : The KIX (kinase-inducible domain interacting) domain is a well-characterized globular domain that serves as a docking site for the transactivation domains of numerous transcription factors. plos.orgwikipedia.org It contains two distinct binding sites, often referred to as the "c-Myb site" and the "MLL site," which can bind different transcription factors simultaneously or competitively, allowing for the integration of multiple signaling pathways. wikipedia.orgpnas.orgnih.gov Key interaction partners include CREB (cAMP response element-binding protein) and c-Myb. plos.orgwikipedia.org

TAZ1 and TAZ2 Domains : The TAZ1 (also known as CH1) and TAZ2 (also known as CH3) domains are homologous cysteine-histidine rich domains that each coordinate three zinc ions to form stable zinc-finger structures. wikipedia.orgnih.gov These domains provide additional platforms for protein-protein interactions. nih.gov For example, the TAZ1/CH1 domain is known to bind hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in the cellular response to low oxygen. acs.orgnih.govacs.org Despite their structural similarity, TAZ1 and TAZ2 typically bind to different sets of transcription factors, contributing to the functional specificity of CBP/p300. nih.govpnas.org

Mechanistic Principles of CBP/p300 Modulation by Chemical Compounds (e.g., "CBP/p300-IN-1" type compounds)

The critical roles of CBP/p300 in gene regulation have made them attractive targets for the development of small-molecule modulators. nih.gov These compounds typically function through one of two primary mechanisms: direct inhibition of the HAT domain's catalytic activity or disruption of the bromodomain's ability to recognize acetylated lysines. mdpi.com

Inhibitors targeting the HAT domain are designed to block the enzymatic function of CBP/p300, thereby preventing the acetylation of histones and other proteins. nih.govpatsnap.com This leads to a global or targeted reduction in histone acetylation, such as on H3K27, which can suppress the expression of key oncogenes. nih.gov These inhibitors often act as competitors with either the histone substrate or the acetyl-CoA cofactor. For example, the small molecule A-485 is a potent and selective catalytic inhibitor of p300/CBP. nih.govselleckchem.com More recently, covalent inhibitors such as CBP/p300-IN-12 have been developed, which form a covalent bond with a cysteine residue (C1450) in the active site of the HAT domain, leading to irreversible inhibition. medchemexpress.comglpbio.com

Another major class of CBP/p300 modulators, which includes the compound This compound , targets the bromodomain. mdpi.commedchemexpress.comglpbio.com These inhibitors function by disrupting the interaction between the bromodomain and its acetyl-lysine targets. mdpi.comaacrjournals.org They are typically designed as acetyl-lysine mimetics that competitively bind to the hydrophobic pocket of the bromodomain. aacrjournals.orgnih.gov By occupying this binding site, the inhibitors prevent the bromodomain from docking onto acetylated histones and other proteins. mdpi.com This action effectively blocks the recruitment of the CBP/p300 co-activator complex to chromatin, thereby inhibiting the transcription of target genes involved in cell growth and proliferation. nih.govmdpi.com Several potent and selective CBP/p300 bromodomain inhibitors have been developed, demonstrating therapeutic potential by impairing the aberrant self-renewal of cancer cells. aacrjournals.orgnih.govashpublications.org

Table 2: Examples of CBP/p300 Inhibitors and Their Mechanisms

Compound Name Target Domain Mechanism of Action Type of Inhibition
A-485 HAT Competes with substrate/cofactor to block catalytic activity. nih.govselleckchem.com Catalytic Inhibitor
C646 HAT Competes with histone substrate to block catalytic activity. nih.gov Catalytic Inhibitor
CBP/p300-IN-12 HAT Forms a covalent adduct with Cys1450 in the active site. medchemexpress.comglpbio.com Covalent Catalytic Inhibitor
I-CBP112 Bromodomain Acts as an acetyl-lysine mimetic, competitively blocking the KAc binding pocket. aacrjournals.orgnih.gov Protein-Protein Interaction Inhibitor
CCS1477 Bromodomain Competitively binds to the bromodomain, preventing recognition of acetylated histones. mdpi.comashpublications.org Protein-Protein Interaction Inhibitor
This compound Bromodomain Functions as a CBP/p300 bromodomain inhibitor. medchemexpress.comglpbio.com Protein-Protein Interaction Inhibitor

Interference with Protein-Protein Interfaces

The transcriptional coactivators CREB-binding protein (CBP) and its paralog E1A binding protein p300 are crucial hubs for a multitude of protein-protein interactions that regulate gene expression. These interactions are fundamental to various cellular processes, and their disruption is a key mechanism of action for inhibitors like this compound.

Hypoxia-Inducible Factor 1α (HIF-1α): The interaction between CBP/p300 and HIF-1α is critical for the cellular response to low oxygen conditions (hypoxia). CBP/p300 acts as a coactivator for HIF-1α, enhancing the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov The recruitment of CBP/p300 to HIF-1α is a key step in this process. nih.govnih.gov Inhibitors targeting this interaction can effectively modulate the hypoxic response.

β-catenin: In the Wnt signaling pathway, β-catenin acts as a transcriptional coactivator. Its interaction with CBP/p300 is essential for the activation of Wnt target genes, which play roles in cell proliferation, differentiation, and embryonic development. nih.govnih.govembopress.orgpnas.org The association of β-catenin with CBP/p300 facilitates the recruitment of the transcriptional machinery to target gene promoters. nih.gov

RelA: As a key component of the NF-κB signaling pathway, the RelA (p65) subunit interacts with CBP/p300 to mediate the transcription of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov This interaction is often dependent on the phosphorylation of RelA and involves specific domains on both proteins. nih.gov

Microphthalmia-associated transcription factor (MITF): MITF is a master regulator of melanocyte development and is implicated in melanoma. Its transcriptional activity relies on the recruitment of CBP/p300. nih.govbiorxiv.orgbiorxiv.org This interaction is crucial for the expression of MITF target genes that control pigmentation and cell survival. nih.gov

Targeted Protein Degradation Approaches

Targeted protein degradation has emerged as a powerful therapeutic strategy. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system. While this compound is characterized as a bromodomain inhibitor, the development of degraders targeting CBP/p300, such as dCBP-1, highlights the therapeutic potential of eliminating these proteins. unimelb.edu.auresearchgate.netdigitellinc.comnih.govmedchemexpress.com These degraders work by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. digitellinc.com This approach offers a distinct mechanism from simple inhibition, as it can eliminate both the enzymatic and scaffolding functions of CBP/p300. unimelb.edu.audigitellinc.com

CBP/p300-Mediated Signaling Pathways and Transcriptional Networks

The inhibitory action of compounds like this compound has profound effects on several key signaling pathways that are integral to cellular homeostasis and are frequently implicated in cancer and other diseases.

Wnt/β-catenin Pathway Regulation

The Wnt/β-catenin signaling pathway is fundamental to a wide array of biological processes. The interaction between β-catenin and CBP/p300 is a critical node in this pathway, leading to the transcriptional activation of Wnt target genes. nih.govnih.govembopress.orgpnas.org CBP/p300 can act as a bimodal regulator, both positively and negatively influencing Wnt signaling depending on the context. nih.govembopress.org By inhibiting the bromodomain of CBP/p300, this compound can modulate the expression of genes regulated by this pathway, such as those involved in cell proliferation. A study on a series of 1-(1H-indol-1-yl)ethanone derivatives, from which this compound is derived, showed that these inhibitors can suppress the expression of androgen receptor (AR) and its target genes in prostate cancer cells, a pathway often intertwined with Wnt signaling. nih.gov

p53 Tumor Suppressor Pathway Integration

The p53 tumor suppressor protein is a critical guardian of the genome, and its activity is tightly regulated. CBP/p300 plays a crucial role in the p53 pathway by acetylating p53, which enhances its stability and transcriptional activity. nih.govnih.govembopress.org This leads to the activation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov Furthermore, CBP and p300 can act as E4 polyubiquitin (B1169507) ligases for p53 in the cytoplasm, marking it for degradation. nih.gov By modulating CBP/p300 function, inhibitors can indirectly influence the p53-mediated stress response.

Hypoxia-Inducible Factor 1α (HIF-1α) Response Modulation

The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1α. The recruitment of CBP/p300 is essential for HIF-1α-mediated transactivation of its target genes. nih.govnih.govpnas.orgbiologists.comatsjournals.org This interaction allows cells to adapt to low oxygen environments by promoting angiogenesis and metabolic reprogramming. nih.govnih.gov Inhibition of the CBP/p300 bromodomain can disrupt this interaction, thereby impairing the cellular hypoxic response, a strategy that is particularly relevant in the context of solid tumors where hypoxia is a common feature.

NF-κB Signaling Pathway Control

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The transcriptional activity of the NF-κB subunit RelA (p65) is significantly enhanced through its interaction with CBP/p300. nih.govnih.govpnas.org This coactivation is crucial for the expression of a wide range of pro-inflammatory and anti-apoptotic genes. mdpi.comaacrjournals.org The inhibition of CBP/p300 can therefore dampen NF-κB-dependent gene expression, providing a potential therapeutic avenue for inflammatory diseases and certain types of cancer. mdpi.comaacrjournals.org

TGF-β/SMAD Pathway Interactions

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including growth, differentiation, and immune responses. nih.gov Central to this pathway are the SMAD transcription factors, which, upon activation by TGF-β receptor phosphorylation, translocate to the nucleus to regulate gene expression. nih.gov The transcriptional coactivators CREB-binding protein (CBP) and p300 are essential components of the TGF-β/SMAD signaling cascade. nih.gov

Furthermore, CBP/p300 can directly acetylate SMAD proteins themselves. For instance, p300/CBP can acetylate Smad2 and Smad3, which enhances their transactivation potential and further augments TGF-β1-induced gene expression. nih.govresearchgate.net This post-translational modification of SMADs by CBP/p300 represents a key regulatory step in the TGF-β signaling pathway. researchgate.netsemanticscholar.org The dysregulation of TGF-β signaling is implicated in the progression of various diseases, including cancer, making the interaction between CBP/p300 and SMADs a potential therapeutic target. nih.gov

Androgen Receptor (AR) Co-activation

The androgen receptor (AR), a nuclear steroid hormone receptor, is a key driver of prostate cancer growth and proliferation. nih.govaacrjournals.org The transcriptional activity of the AR is highly dependent on the recruitment of co-activator proteins, among which CBP and p300 are critically important. nih.govnih.gov CBP/p300 function as essential co-activators for the AR, enhancing its ability to drive the expression of genes involved in cell cycle progression and metabolism that promote tumor growth. nih.govelsevierpure.com

The interaction between CBP/p300 and the AR is crucial for both androgen-dependent and androgen-independent AR transactivation. aacrjournals.org For instance, interleukin-6 (IL-6) can activate AR-dependent gene expression in the absence of androgens, a process that requires p300 and its HAT activity. nih.govaacrjournals.org Similarly, interleukin-4 (IL-4) enhances the interaction of CBP/p300 with the AR. nih.gov

Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to block AR signaling in prostate cancer. nih.govaacrjournals.org Small molecule inhibitors targeting the bromodomain of p300/CBP, such as CCS1477, have been shown to down-regulate AR and c-Myc expression and inhibit the proliferation of prostate cancer cells. aacrjournals.orgcellcentric.comresearchgate.net These inhibitors can impact the recruitment of CBP, p300, and the full-length AR to known AR binding sites, thereby abrogating persistent AR signaling in castration-resistant prostate cancer (CRPC). nih.gov

MITF-Dependent Gene Regulation

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and differentiation. aacrjournals.orgnih.gov In the context of melanoma, MITF can act as a lineage-specific oncogene, and its expression levels are critical for tumor cell proliferation. aacrjournals.orgnih.gov The transcriptional activity of MITF is dependent on its interaction with the co-activators CBP and p300. nih.govnih.gov

The transactivation domain of MITF interacts with the TAZ1 and TAZ2 domains of CBP/p300. nih.govbiorxiv.org This recruitment of CBP/p300 is essential for MITF-regulated gene expression. nih.govnih.gov p300 directly regulates MITF expression through histone acetylation at the proximal regulatory regions of the MITF gene. aacrjournals.orgnih.gov This epigenetic regulation by p300 is a critical driver of human melanoma growth. aacrjournals.org

Targeted inhibition of the acetyltransferase activity of p300/CBP has demonstrated significant growth inhibitory effects in melanoma cells that express high levels of MITF. aacrjournals.orgnih.gov This suggests that the p300-MITF axis is a promising therapeutic target in melanoma. aacrjournals.orgresearchgate.net The sensitivity of melanoma cells to p300/CBP inhibitors has been shown to correlate with MITF expression levels. aacrjournals.orgresearchgate.net

Influence on Other Oncogenic and Tumor Suppressor Transcription Factors (e.g., MYC, MYB, IRF4, TAL1)

CBP and p300 are crucial transcriptional co-activators that interact with a wide array of transcription factors, including several key oncogenes and tumor suppressors, thereby playing a pivotal role in cancer biology.

MYC: The oncoprotein MYC is a critical driver in many human cancers. CBP/p300 inhibitors have been shown to suppress MYC expression. cellcentric.comresearchgate.net In multiple myeloma, inhibition of the CBP/EP300 bromodomain has been demonstrated to lead to the downstream suppression of c-MYC. nih.govnih.govelifesciences.org This effect is often linked to the suppression of another transcription factor, IRF4. nih.gov

IRF4: Interferon Regulatory Factor 4 (IRF4) is a key transcription factor for the viability of multiple myeloma cells. nih.gov CBP/EP300 bromodomain inhibition has been shown to directly suppress the expression of IRF4, which in turn leads to the repression of its target gene, MYC. nih.gov This highlights the IRF4/MYC axis as a key target of CBP/p300 inhibitors in this malignancy. nih.gov Selective inhibition of the p300 catalytic domain has also been shown to downregulate IRF4 at both the mRNA and protein levels. researchgate.net

The broad influence of CBP/p300 on these and other transcription factors underscores their central role in maintaining the transcriptional programs that drive various cancers.

Impact of CBP/p300 Modulation on Gene Expression and Cellular Phenotypes

Global Transcriptional Dysregulation Analysis

Modulation of CBP and p300 activity leads to significant and widespread changes in global gene expression. As master co-activators, CBP/p300 are involved in regulating the transcription of a vast number of genes across different cellular contexts. semanticscholar.org Inhibition of CBP/p300 can therefore lead to a profound dysregulation of the cellular transcriptome.

Studies in mouse embryonic stem cells have shown that reduced levels of CBP and p300 result in unique patterns of transcriptional dysregulation. nih.govresearchgate.net While there is a significant overlap in the genes bound by both CBP and p300, there are also distinct sets of genes that are preferentially regulated by one or the other. semanticscholar.org This suggests that despite their high degree of homology, CBP and p300 have both redundant and non-redundant functions in transcriptional regulation. nih.gov

In cancer cells, inhibition of CBP/p300 leads to the transcriptional modulation of key oncogenic pathways. For example, in multiple myeloma, treatment with a p300/CBP inhibitor resulted in the repression of IRF4 and multiple oncogenic gene signatures. nih.gov Similarly, in prostate cancer, inhibition of p300/CBP leads to a reduction in the expression of AR-driven and C-MYC-driven transcripts. nih.gov These global transcriptional changes are a direct consequence of the role of CBP/p300 in maintaining the activity of critical transcription factors and the associated gene expression programs.

Regulation of Enhancer and Super-Enhancer Networks

Enhancers are DNA regulatory elements that are crucial for controlling gene expression, often in a cell-type-specific manner. wikipedia.org Super-enhancers are clusters of enhancers that drive the expression of genes that are critical for cell identity. umh.es CBP and p300 are hallmark proteins of active enhancers and super-enhancers, and their histone acetyltransferase activity, particularly the acetylation of histone H3 at lysine 27 (H3K27ac), is a key mark of enhancer activity. nih.govbiorxiv.orgwikipedia.org

The recruitment of CBP/p300 to enhancers is a critical step in their activation. nih.gov Inhibition of CBP/p300 catalytic activity leads to a rapid and global reduction in H3K27ac at both enhancers and super-enhancers. embopress.orgelifesciences.org This loss of acetylation is associated with a decrease in enhancer RNA (eRNA) transcription and a reduction in the recruitment of RNA polymerase II to these elements. embopress.org

The modulation of enhancer and super-enhancer networks by CBP/p300 inhibitors has profound effects on the expression of key oncogenes. embopress.org For instance, in Ewing sarcoma, p300/CBP is required for the activity of pathogenic EWS::FLI1-sensitive enhancers that drive the expression of downstream target genes. embopress.org Similarly, in other cancers, the disruption of super-enhancer-driven transcriptional programs by CBP/p300 inhibition underlies the anti-tumor activity of these compounds. nih.gov Therefore, the regulation of enhancer and super-enhancer function is a key mechanism through which CBP/p300 modulation impacts cellular phenotypes.

Effects on Cell Cycle Progression and Cell Survival

Inhibition of the histone acetyltransferase (HAT) activity of CBP/p300 has profound effects on cell cycle progression and survival. The specific p300/CBP inhibitor C646 has been shown to block the growth of human melanoma cells by promoting cellular senescence and arresting the cell cycle. nih.gov Similarly, in goat adipose-derived stem cells, C646 treatment blocked cell proliferation and arrested the cell cycle. tandfonline.com

Further studies have demonstrated that depleting p300 in CBP-deficient cancer cells initially leads to a G1 phase arrest, which is then followed by the induction of apoptotic cell death. aacrjournals.org This synthetic lethal interaction highlights the essential, partially redundant roles of CBP and p300 in cell survival. aacrjournals.org In prostate cancer cell lines, the specific knockdown of p300 via siRNA, but not CBP, resulted in a significant increase in caspase-dependent apoptosis. nih.govaacrjournals.org This effect was recapitulated by the chemical inhibitor C646, which also induced apoptosis in these cells. nih.govaacrjournals.org

The inhibition of CBP/p300 HAT activity using the inhibitor A-485 was found to reduce the growth of mouse embryonic stem cells and increase the proportion of cells in the G1 phase of the cell cycle. le.ac.uk These findings collectively indicate that the acetyltransferase activity of CBP/p300 is critical for progression through the cell cycle and for protecting cells, particularly cancer cells, from apoptosis.

Inhibitor/MethodCell TypeEffect on Cell CycleEffect on Cell SurvivalReference
C646Human Melanoma CellsCell cycle blockage, promotes senescenceInhibits growth nih.gov
p300 depletion (siRNA)CBP-deficient Cancer CellsG1 arrestInduces apoptosis aacrjournals.org
p300 depletion (siRNA)Prostate Cancer Cells (PC3, LNCaP)Not specifiedInduces caspase-dependent apoptosis nih.govaacrjournals.org
A-485Mouse Embryonic Stem CellsElevates proportion of cells in G1Reduces growth le.ac.uk

Modulation of DNA Damage Response (DDR) Pathways, including Homologous Recombination (HR)

CBP and p300 are integral mediators of the DNA damage response (DDR), playing key roles in the repair of DNA double-strand breaks (DSBs). nih.govnih.gov Their HAT activity is crucial for facilitating the recruitment of DNA repair factors to damage sites. nih.gov Inhibition of CBP/p300 can therefore compromise genomic integrity and sensitize cells to DNA damaging agents. nih.gov

In castration-resistant prostate cancer (CRPC), molecular analyses have shown that CBP/p300 facilitate the efficiency of DSB repair through the homologous recombination (HR) pathway. nih.govaacrjournals.org Attenuation of CBP/p300, either through genetic knockdown or with the bromodomain inhibitor CCS1477 (inobrodib), leads to a decrease in the expression of HR factors. nih.gov This impairment of HR-mediated repair highlights the role of CBP/p300 in governing the rapid repair of DNA DSBs. nih.govaacrjournals.org

The HAT inhibitor C646 has been shown to inhibit the DNA damage response in melanoma cells. nih.gov Treatment with C646 enhances the sensitivity of these cells to DNA damaging agents like cisplatin, leading to increased apoptosis. nih.gov This suggests that targeting p300/CBP HAT activity could be a therapeutic strategy to overcome resistance to DNA-damaging chemotherapies. nih.gov The function of CBP/p300 as tumor suppressors is partly attributed to their role in fine-tuning DNA damage signaling and repair, thereby maintaining genome stability. nih.gov

Inhibitor/MethodCell TypeEffect on DDR/HRReference
CCS1477 (Inobrodib)Prostate Cancer CellsDecreases HR efficiency and expression of HR factors nih.gov
C646Melanoma CellsInhibits DNA damage response; enhances sensitivity to cisplatin nih.gov
Genetic knockdown (shRNA)Prostate Cancer CellsDecreases HR gene targets nih.gov

Alterations in Cellular Energy Metabolism (Glycolysis, OXPHOS)

The coactivators CBP and p300 play dichotomous roles in the regulation of cellular metabolism and energetics. Disrupting the function of these proteins can alter the balance between glycolysis and mitochondrial oxidative phosphorylation (OXPHOS), the two major pathways for ATP production.

Studies have shown that disrupting p300 functionality specifically promotes a shift towards glycolytic metabolism. researchgate.net For instance, the small molecule inhibitor ICG-001, which disrupts the interaction between CBP and β-catenin, leads to a recruitment of p300 to β-catenin/TCF complexes. This switch is a prerequisite for increased mitochondrial oxidative metabolism during the initiation of cellular differentiation. researchgate.net Conversely, conditions that favor p300 disruption or knockdown result in enhanced glycolysis. researchgate.net From a posttranslational modification perspective, p300 is involved in regulating glycolysis by mediating the 2-hydroxyisobutyl conversion of ENO1, thereby influencing colon cancer metabolism. nih.gov The p300 inhibitor C646 has also been found to inhibit the metabolism of hepatocellular carcinoma cells through this mechanism. nih.gov

These findings suggest that CBP and p300 have distinct roles in integrating signaling cascades that coordinate cellular metabolism with cell fate decisions, and that inhibiting their function can significantly rewire cellular energy production. researchgate.net

Influence on Stem Cell Pluripotency and Lineage Commitment

The acetyltransferase activity of CBP/p300 is indispensable for maintaining the pluripotency of embryonic stem cells (ESCs) and for their proper differentiation. le.ac.uk Inhibition of p300/CBP's catalytic function with the specific inhibitor A-485 leads to a robust downregulation of key pluripotency genes, including Oct4, Nanog, and Sox2. le.ac.uk This is accompanied by a reduction in chromatin accessibility at the super-enhancer elements of these genes. le.ac.uk

While compromising self-renewal, CBP/p300 inhibition also affects lineage commitment. Treatment with A-485 was observed to upregulate several trophectoderm-associated genes, suggesting a shift in cell fate. le.ac.uk Furthermore, during directed differentiation of ESCs into gastruloids, p300/CBP inhibition blocked proper development and downregulated key differentiation markers. le.ac.uk

Studies using neural stem cells (NSCs) have revealed unique and non-redundant roles for CBP and p300 in differentiation. While the combined loss of both proteins severely compromises NSC proliferation, the absence of either one individually impairs differentiation into neuronal and astrocytic lineages. nih.gov Specifically, the astrocyte fate is highly sensitive to the loss of either protein. nih.gov Elimination of CBP tends to favor differentiation towards the oligodendrocytic lineage, whereas NSCs lacking p300 often stall at pluripotent stages, unable to commit to a different lineage. nih.gov The use of the inhibitor C646 on adipose-derived stem cells was also shown to promote their differentiation into adipocytes and influence their differentiation into neuronal cells. tandfonline.com These findings underscore the critical and distinct roles of CBP and p300 in orchestrating the balance between stem cell self-renewal and lineage specification. nih.gov

Preclinical Efficacy Studies of Cbp/p300 Modulators in Disease Models

Cancer Models

Hematological Malignancies

Inhibition of CBP/p300 has demonstrated significant preclinical activity across a range of hematological cancers. ashpublications.org These malignancies often depend on transcription factors that recruit CBP/p300 to drive the expression of oncogenes. nih.govoncologypipeline.com Consequently, targeting this interaction has become a key therapeutic strategy.

Acute Myeloid Leukemia (AML)

CBP/p300 are essential for the proliferation and maintenance of acute myeloid leukemia (AML), where they regulate genes involved in critical cellular processes like DNA replication and cell cycle progression. nih.gov Pharmacological inhibition of the lysine (B10760008) acetyltransferase (KAT) activity of CBP/p300 has shown preclinical efficacy in many AML subtypes. nih.gov This inhibition leads to cell-cycle arrest and apoptosis in leukemia cells while largely sparing normal hematopoietic progenitor cells. nih.govnih.gov

In AML models, including cell lines like MOLM-16 and MV-4-11, CBP/p300 inhibitors downregulate the expression of key oncogenes such as MYC. mdpi.comresearchgate.net The compound CCS1477, a selective inhibitor of the p300/CBP bromodomain, demonstrated potent anti-leukemic effects in both in vitro and in vivo AML models. researchgate.net Studies using the selective small molecule inhibitor C646 also showed a significant decrease in the growth and clonogenic potential of multiple human AML cell lines. ashpublications.org This effect was linked to the induction of apoptosis and cell cycle arrest. ashpublications.org Furthermore, research has indicated that targeting CBP/p300 can enhance the efficacy of other anti-leukemic agents. mdpi.com

Diffuse Large B-cell Lymphoma (DLBCL)

In certain subtypes of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with mutations in the CREBBP gene, there is a synthetic lethal relationship with p300, making p300 a viable therapeutic target. nih.govashpublications.org Inactivating mutations in CBP/p300 can impair histone acetylation and block the terminal differentiation of B-cells. mdpi.com

Although direct preclinical studies on CBP/p300-IN-1 in DLBCL are not extensively detailed in the provided sources, the general class of CBP/p300 inhibitors has shown activity. For instance, inhibitors like C646 were found to reduce MYC expression and induce apoptosis in lymphoma cells, leading to significant tumor reduction in xenograft models. mdpi.com The development of dual inhibitors targeting both BET and CBP/EP300, such as NEO2734, has also shown potent antiproliferative activity in hematologic cancers, including lymphoma cell lines. ashpublications.org This suggests that targeting the CBP/p300 axis is a promising strategy for DLBCL. themarkfoundation.org

Multiple Myeloma

Multiple myeloma cells are highly sensitive to the inhibition of CBP/p300. researchgate.netashpublications.org The survival of these cells often relies on the transcription factors IRF4 and MYC, whose activity is dependent on CBP/p300. oncologypipeline.comashpublications.org Inhibition of the CBP/p300 bromodomain has been shown to be essential for the viability of myeloma cells by repressing the c-MYC gene, a target of IRF4. mdpi.com

The CBP/p300 degrader dCBP-1 has demonstrated promising effects in myeloma cell lines, inducing apoptosis and showing more pronounced activity compared to CBP/p300 inhibitors. researchgate.netashpublications.org These anti-myeloma effects are attributed to the rapid disruption of transcriptional networks mediated by IRF4 and MYC. ashpublications.org Another novel CBP/p300 degrader, CBPD-409, also exhibited significant pro-apoptotic effects in MM cells, both as a monotherapy and in combination with dexamethasone, proving superior to the inhibitor CCS-1477 in preclinical tests. ashpublications.org CBPD-409 also demonstrated in vivo efficacy by reducing tumor burden in a MM1.S xenograft model. ashpublications.org

T-cell Acute Lymphoblastic Leukemia

In T-cell acute lymphoblastic leukemia (T-ALL), the oncogene TAL1 is frequently deregulated. haematologica.org This can occur through mutations that create a new binding site for the transcription factor MYB, which in turn recruits CBP/p300. haematologica.orgresearchgate.net This recruitment leads to the formation of a super-enhancer, causing overexpression of TAL1 and promoting leukemogenesis. nih.govresearchgate.net Therefore, targeting the interaction between MYB and CBP/p300 presents a rational therapeutic approach for this subtype of T-ALL. While specific studies on this compound were not detailed, the mechanistic link provides a strong rationale for the efficacy of CBP/p300 inhibitors in T-ALL. nih.gov

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Hematological Malignancies

Cancer Type Compound Class/Name Cell Lines/Models Key Findings Citations
Acute Myeloid Leukemia (AML) CBP/p300 KAT Inhibitor (C646) Multiple human AML cell lines Decreased growth and clonogenic potential; induced apoptosis and cell cycle arrest. nih.govashpublications.org
CBP/p300 Bromodomain Inhibitor (CCS1477) MOLM-16 xenograft Demonstrated superior tumor growth inhibition. researchgate.net
Pan BET/CBP/EP300 Inhibitor (NEO2734) AML cell lines Showed synergistic effects when combined with BET inhibitors. ashpublications.org
Diffuse Large B-cell Lymphoma (DLBCL) CBP/p300 Inhibitor (C646) Lymphoma xenografts Reduced MYC expression; induced apoptosis; led to tumor reduction. mdpi.com
Pan BET/CBP/EP300 Inhibitor (NEO2734) DLBCL cell lines Potent antiproliferative activity. ashpublications.org
Multiple Myeloma (MM) CBP/p300 Degrader (dCBP-1) Multiple myeloma cell lines Induced complete degradation of CBP/p300; caused apoptosis; disrupted IRF4/MYC signaling. researchgate.netashpublications.org
CBP/p300 Degrader (CBPD-409) MM1.S, U266 Greater pro-apoptotic effects than inhibitors; reduced tumor burden in xenograft model. ashpublications.org

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CBP/p300 Inhibition (General) | T-ALL models | Mechanistic rationale based on disrupting MYB-CBP/p300 interaction to reduce TAL1 oncogene expression. | nih.govhaematologica.orgresearchgate.net |

Solid Tumor Models

The role of CBP/p300 as transcriptional co-activators extends to solid tumors, where they are often involved in hormone receptor signaling and other oncogenic pathways.

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), CBP/p300 are potent co-activators for the androgen receptor (AR). aacrjournals.orgnih.gov High expression of p300 is associated with advanced disease. aacrjournals.org Inhibition of the CBP/p300 bromodomain with the compound CCS1477 resulted in a significant downregulation of AR and its target genes, including c-MYC, in multiple prostate cancer models. aacrjournals.orgnih.gov Furthermore, CBP/p300 inhibition has been shown to impact DNA damage repair pathways, suggesting a dual mechanism of action. aacrjournals.orgurotoday.com

A novel, orally active p300/CBP degrader, CBPD-409, demonstrated potent tumor growth inhibition in preclinical models of CRPC and showed synergistic effects with AR antagonists. biorxiv.orgbiorxiv.org Treatment with this degrader was well-tolerated in in vivo models. biorxiv.org These findings underscore the potential of CBP/p300 targeting as a therapeutic strategy for advanced prostate cancer. aacrjournals.orgbiorxiv.org

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Solid Tumors

Cancer Type Compound Class/Name Cell Lines/Models Key Findings Citations
Prostate Cancer Bromodomain Inhibitor (CCS1477) 22Rv1, LNCaP95, PCa models Downregulated AR, AR-V7, and c-MYC expression; inhibited cell proliferation. aacrjournals.orgnih.gov
PROTAC Degrader (CBPD-409) VCaP-CRPC xenograft Potently inhibited tumor growth; synergized with AR antagonists. biorxiv.orgbiorxiv.org
Prostate Cancer (Castration-Resistant Prostate Cancer)

The coactivators CREB-binding protein (CBP) and p300 are crucial for the transcriptional activity of the androgen receptor (AR), a key driver in prostate cancer. mdpi.comurotoday.com In castration-resistant prostate cancer (CRPC), where resistance to AR pathway inhibitors (ARPIs) is common, targeting CBP/p300 has emerged as a promising therapeutic strategy. aacrjournals.org

Preclinical studies have demonstrated the efficacy of CBP/p300 inhibitors in both enzalutamide-sensitive and -resistant prostate cancer cell lines. aacrjournals.org For instance, the CBP/p300 inhibitor pocenbrodib (B12395056) (formerly FT-7051) has shown antitumor activity in preclinical models of prostate cancer, including those resistant to current AR inhibitors like enzalutamide (B1683756). aacrjournals.orgepistemonikos.org This has been attributed to the downregulation of AR activity and subsequent inhibition of cell growth. aacrjournals.org Another novel small molecule inhibitor of the p300/CBP bromodomain, CCS1477 (inobrodib), has also demonstrated potent anti-tumor effects in preclinical CRPC models. cellcentric.com

Furthermore, degradation of p300/CBP has been shown to potently inhibit tumor growth in preclinical CRPC models and can synergize with AR antagonists. biorxiv.org A novel, orally active p300/CBP proteolysis targeting chimera (PROTAC) degrader, CBPD-409, effectively suppressed tumor growth in in vivo experiments. biorxiv.org This approach leads to a more profound and sustained inhibition of p300/CBP-dependent oncogenic gene programs compared to bromodomain inhibition alone. biorxiv.org

The combination of CBP/p300 inhibitors with other therapies is also being explored. For example, combining the CBP/p300 inhibitor inobrodib (B606545) with DNA-damaging agents like PARP inhibitors has shown enhanced growth suppression in vitro, suggesting a potential for synthetic lethality in patients with homologous recombination defects. urotoday.com Additionally, the combination of the CBP/p300 inhibitor TT125-802 with AR inhibitors has demonstrated deeper and more durable responses in preclinical models of prostate cancer. tolremo.com

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Prostate Cancer Models

CompoundModelKey Findings
Pocenbrodib (FT-7051)Enzalutamide-sensitive and -resistant prostate cancer cell lines, patient-derived xenograftsDemonstrated efficacy with IC50s of ~1 μM; inhibited tumor growth and downregulated AR activity. aacrjournals.orgepistemonikos.org
CBPD-409 (PROTAC)Preclinical models of CRPCPotently inhibited tumor growth and synergized with AR antagonists. biorxiv.org
CCS1477 (inobrodib)22Rv1 xenograft modelShowed sustained tumor growth inhibition even after drug withdrawal. cellcentric.com
TT125-802Preclinical models of prostate cancerPromoted deeper and more durable responses when combined with AR inhibitors. tolremo.com
iP300wEwing sarcoma cell linesReduced cell viability in a dose-dependent manner. nih.gov
Breast Cancer (Androgen Receptor-Positive Subtypes, Triple-Negative Breast Cancer)

CBP/p300 are also implicated in the progression of breast cancer, particularly in androgen receptor-positive (AR+) subtypes and triple-negative breast cancer (TNBC). nih.govaacrjournals.org

In AR+ breast cancer, the CBP/p300 bromodomain inhibitor FT-6876 has shown efficacy in preclinical models. nih.govbiospace.com Treatment with FT-6876 led to a reduction in H3K27Ac at specific promoter sites, a decrease in CBP/p300 on chromatin, and a subsequent reduction in nascent RNA and enhancer RNA. nih.gov This resulted in time-dependent growth inhibition in AR+ models, which correlated with AR expression levels. nih.gov

For TNBC, which often has a poor prognosis, targeting CBP/p300 offers a potential therapeutic avenue. aacrjournals.orgjci.org Preclinical studies using the selective CBP/p300 bromodomain inhibitor IACS-70654 have demonstrated its ability to inhibit the growth of neutrophil-enriched TNBC models. nih.govbiorxiv.org The mechanism involves reducing immunosuppressive tumor-associated neutrophils (TANs) and activating an antitumor immune response by inducing an IFN response and MHCI expression in tumor cells. nih.govbiorxiv.org Another compound, L002, identified through high-throughput screening, was found to be highly toxic to the TNBC cell line MDA-MB-231 and potently inhibited the enzymatic activity of p300. aacrjournals.org

Furthermore, the CBP/p300 bromodomain inhibitor I-CBP112 has been shown to sensitize TNBC cells to chemotherapy drugs by decreasing the expression of multidrug-resistance proteins. mdpi.com

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Breast Cancer Models

CompoundCancer SubtypeModelKey Findings
FT-6876AR+ Breast CancerIn vitro and in vivo modelsReduced H3K27Ac, decreased AR and ER target gene expression, and led to time-dependent growth inhibition. nih.govbiospace.com
IACS-70654Triple-Negative Breast Cancer (TNBC)Syngeneic preclinical modelsReduced tumor-associated neutrophils, inhibited tumor growth, and stimulated an immune response. nih.govbiorxiv.org
L002Triple-Negative Breast Cancer (TNBC)MDA-MB-231 cell lineHighly toxic to cancer cells with an IC50 of 1.98 µM against p300 in vitro. aacrjournals.org
I-CBP112Triple-Negative Breast Cancer (TNBC)MDA-MB-231 cell lineDecreased expression of multidrug-resistance proteins and enhanced toxicity of anticancer drugs. mdpi.com
Melanoma

The role of p300 in melanoma progression is linked to its regulation of the microphthalmia-associated transcription factor (MITF), a key lineage survival oncogene in melanoma. nih.gov Knockdown of p300 leads to the downregulation of MITF gene expression by reducing H3K27 acetylation at the MITF gene promoter, which in turn suppresses melanoma cell proliferation. nih.gov

Preclinical research has shown that the p300/CBP inhibitor CCS1477 can enhance the efficacy of immune checkpoint blockade in melanoma models. cellcentric.com This is achieved by reducing the expression of PD-L1, including exosomal PD-L1, thereby reactivating T-cell function for tumor attack. cellcentric.com Additionally, the formation of anti-tumor extracellular vesicles (EVs) that inhibit lung metastasis in a mouse melanoma model was found to be dependent on the acetylation of p53 by the BAG6/CBP/p300-acetylase complex. thno.org

Gastrointestinal Stromal Tumors

Gastrointestinal stromal tumors (GISTs) are mesenchymal neoplasms most commonly found in the stomach and small intestine. grupogeis.orgrevistagastroenterologiamexico.org While tyrosine kinase inhibitors are standard treatment, resistance often develops, necessitating new therapeutic targets. nih.govamegroups.org Inhibition of the histone acetyltransferases CBP and p300 has shown antineoplastic effects in GIST cells. nih.gov

The selective HAT inhibitor C646 has been shown to reduce the proliferation of GIST cells. nih.gov Mechanistically, depletion of CBP and p300 leads to the downregulation of ETS translocation variant 1 (ETV1) and subsequent inhibition of KIT, a key driver of GIST. nih.gov C646 treatment also induced apoptosis and cell cycle arrest in GIST882 cells. nih.gov Notably, transcriptional blockage of CBP was found to be more critical than p300 in suppressing cell proliferation. nih.gov

Colorectal Cancer

In colorectal cancer (CRC), CBP and p300 play distinct roles in Wnt/β-catenin signaling, a pathway frequently deregulated in this disease. nih.gov CBP-mediated Wnt signaling is associated with cell proliferation, while p300-mediated activity tends to promote differentiation. nih.gov The small molecule inhibitor ICG-001, which selectively inhibits the CBP/β-catenin interaction, has been shown to downregulate Wnt transcriptional activity in CRC cells. nih.gov

The CBP/p300 bromodomain inhibitor TT125-802 has demonstrated the ability to prevent the development of resistance to KRAS G12C inhibitors in preclinical models of CRC. tolremo.comdrugtargetreview.com This highlights the potential of CBP/p300 inhibition as a strategy to overcome therapy resistance in CRC. drugtargetreview.com

Pancreatic Cancer

The role of p300 has been investigated in pancreatic cancer, particularly in the context of Wnt dependency. nih.gov In RNF43-mutant pancreatic cancers, which are sensitive to Wnt pathway inhibition, loss of EP300 (the gene encoding p300) has been identified as a mechanism of resistance to PORCN inhibitors. nih.gov This loss leads to the downregulation of GATA6, a key transcription factor involved in pancreatic differentiation, resulting in a more aggressive, dedifferentiated cancer subtype. nih.gov

Furthermore, a nuclear signaling axis involving Src and p300 has been shown to control the migratory and invasive behavior of pancreatic cancer cells. oncotarget.com Active Src in the nucleus associates with p300, and this complex regulates the expression of pro-migratory genes. oncotarget.com Inhibition of either Src or p300 can block the migration of pancreatic cancer cells. oncotarget.com Studies have also shown that metformin (B114582) can induce apoptosis in pancreatic cancer cells, and this is accompanied by changes in the levels of histone acetyltransferases, including p300/CBP-associated factor (PCAF). researchgate.net

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), the histone acetyltransferase activity of p300/CBP is often upregulated, correlating with poor patient prognosis. nih.govnih.gov A novel p300 inhibitor, B029-2, has demonstrated significant antitumor effects in HCC cells both in vitro and in vivo. nih.gov Treatment with B029-2 specifically decreased H3K18 and H3K27 acetylation, leading to a disturbance in metabolic reprogramming within the cancer cells. nih.gov The inhibitor was shown to decrease glycolytic function and nucleotide synthesis, key metabolic pathways that fuel tumor growth. nih.gov

The development of PROTACs targeting p300/CBP is also a promising strategy for HCC. researchgate.net The PROTAC degrader QC-182, derived from the p300/CBP bromodomain inhibitor CCS1477, effectively induces p300/CBP degradation and more potently suppresses HCC cell growth compared to its parent inhibitor. researchgate.net

Inflammatory and Autoimmune Disease Models

The modulation of CBP/p300 has shown significant promise in preclinical models of inflammatory and autoimmune diseases, largely driven by the role of these coactivators in the differentiation and function of pathogenic immune cells, particularly T helper 17 (Th17) cells.

Psoriasis is a chronic inflammatory skin disease, and a significant portion of patients also develop psoriatic arthritis (PsA), which involves joint inflammation. plos.org Both conditions are characterized by the central role of Th17 cells and the cytokine Interleukin-17 (IL-17). frontiersin.org Preclinical studies have investigated the utility of CBP/p300 inhibitors in models relevant to these diseases.

In one study, fibroblasts isolated from the skin lesions of psoriasis patients were found to retain an abnormal, pro-inflammatory phenotype in culture, with upregulated expression of genes like the EDA splice variant of fibronectin (EDA FN) and integrin alpha 4 (ITGA4). ucl.ac.uknih.gov A screening of small-molecule epigenetic drugs revealed that selective CBP/p300 inhibitors, including A-485 and SGC-CBP30, could normalize the gene expression in these psoriatic fibroblasts. plos.org

Furthermore, in an imiquimod-induced mouse model of psoriasis-like skin inflammation, systemic treatment with the potent CBP/p300 HAT inhibitor A-485 resulted in a significant reduction of skin inflammation, decreased recruitment of immune cells, and lowered production of inflammatory cytokines. ucl.ac.uknih.gov

For psoriatic arthritis, research has focused on patient-derived cells. The selective CBP/p300 bromodomain inhibitor SGC-CBP30 (also referred to as CBP30) was tested on cells from patients with PsA. biorxiv.orgabcam.com The inhibitor was found to potently reduce the secretion of IL-17A from these cells. biorxiv.orgabcam.com This effect highlights the potential of CBP/p300 inhibition as a targeted strategy to suppress the key driver of inflammation in PsA. biorxiv.org

Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the spine and sacroiliac joints, with a strong link to Th17-mediated inflammation. biorxiv.orgembopress.org Preclinical research using cells from AS patients has demonstrated the therapeutic potential of targeting the CBP/p300 bromodomain.

The selective CBP/p300 bromodomain inhibitor, SGC-CBP30, was shown to be highly effective in suppressing human Th17 responses. frontiersin.orgabcam.com In functional studies using cells derived from patients with AS, SGC-CBP30 strongly inhibited the secretion of IL-17A. biorxiv.orgabcam.com This effect was achieved with greater selectivity compared to pan-BET (bromodomain and extra-terminal domain) inhibitors like JQ1, which have broader effects on gene transcription. biorxiv.orgabcam.com The data suggest that inhibiting the CBP/p300 bromodomain could be a promising therapeutic strategy for Th17-driven diseases like AS. biorxiv.orgresearchgate.net

Th17 cells are critical drivers of several autoimmune diseases. biorxiv.orgnih.gov The transcriptional coactivator p300 plays a significant role in their function by binding to the Il17a promoter and facilitating chromatin accessibility, which is essential for IL-17A production. biorxiv.orgnih.gov Therefore, inhibiting CBP/p300 is a direct mechanism to modulate Th17-driven inflammation.

Studies have shown that SGC-CBP30, a potent and highly selective inhibitor of the CBP/p300 bromodomains, effectively suppresses human Th17 responses. frontiersin.orgbiorxiv.org In cultured primary human cells, SGC-CBP30 reduced the production of IL-17A and other proinflammatory cytokines. abcam.com When tested on CD4+ T cells from healthy donors, as well as from patients with AS and PsA, SGC-CBP30 significantly inhibited IL-17A secretion. abcam.comnih.gov Transcriptional profiling revealed that SGC-CBP30 had a much more restricted effect on gene expression than the pan-BET inhibitor JQ1, suggesting a more targeted therapeutic action with potentially fewer off-target effects. abcam.comnih.gov These findings identify the CBP/p300 bromodomain as a key target for specifically modulating Th17-mediated inflammatory responses. biorxiv.org

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Inflammatory and Autoimmune Disease Models

Disease ModelCompoundKey FindingsReference
Psoriasis (Imiquimod-induced mouse model)A-485Significantly reduced skin inflammation, immune cell recruitment, and inflammatory cytokine production. ucl.ac.uknih.gov
Psoriasis (Psoriatic fibroblast culture)A-485, SGC-CBP30Normalized expression of pro-inflammatory genes (EDA FN, ITGA4). plos.org
Psoriatic Arthritis (Patient-derived cells)SGC-CBP30Strongly reduced secretion of IL-17A. biorxiv.orgabcam.com
Ankylosing Spondylitis (Patient-derived cells)SGC-CBP30Strongly reduced secretion of IL-17A with high selectivity. biorxiv.orgabcam.com
Th17-Driven Inflammation (Human CD4+ T cells)SGC-CBP30Inhibited IL-17A production with more restricted gene expression effects than pan-BET inhibitors. abcam.comnih.gov

Neurological Disease Models

The role of CBP/p300 in the central nervous system, particularly in processes of learning and memory, has led to investigations into their modulation as a strategy for neurodegenerative diseases. The findings, however, are complex and suggest different approaches may be needed for different pathologies.

Dysregulation of CBP/p300 function and histone acetylation is a feature of Alzheimer's disease (AD). frontiersin.orgbiorxiv.org However, preclinical studies have yielded seemingly contradictory results regarding whether inhibition or activation of CBP/p300 is the more promising therapeutic avenue.

Studies focusing on tau pathology suggest a benefit from CBP/p300 inhibition . In a tau transgenic mouse model, increased p300/CBP activity was associated with impaired function of the autophagy-lysosomal pathway, which is critical for clearing protein aggregates. nih.govresearchgate.net Hyperactivation of p300/CBP was shown to block autophagic flux and increase the secretion of tau from neurons. nih.govresearchgate.net Conversely, inhibiting p300/CBP, either genetically or with a novel small-molecule inhibitor, promoted autophagic flux, which in turn reduced tau secretion and its subsequent propagation in both in vitro and in vivo fibril-induced tau spreading models. nih.govresearchgate.net

In contrast, other research highlights the detrimental effects of CBP/p300 loss-of-function in AD models and suggests activation as a therapeutic strategy. In APPswe/PS1dE9 mice, a model of familial AD, a significant downregulation of CBP transcriptional activity and protein levels was observed in the hippocampus at an early stage. jneurosci.org This was associated with reduced acetylation of histone H3. jneurosci.org Using iPSC-derived neurons from familial AD patients (with an APP duplication), researchers found that reducing CBP/p300 levels led to a decreased expression of homeostatic amyloid-reducing genes and an increase in the secretion of toxic amyloid-β species. abcam.com Furthermore, studies in tauopathy mouse models have shown that treatment with CSP-TTK21, a small-molecule activator of CBP/p300, can restore spatial memory and synaptic plasticity deficits. researchgate.net This activator was found to re-establish a large portion of the hippocampal transcriptome and rescue the H2B acetylome in the brains of these mice. researchgate.net Similarly, viral gene transfer of CBP into the hippocampus of an AD mouse model was shown to increase BDNF levels and ameliorate learning and memory deficits. nih.govnih.gov

These differing results suggest that the precise role and appropriate modulation of CBP/p300 in AD may be context-dependent, varying with the specific pathological driver (amyloid vs. tau) and the stage of the disease.

In Huntington's disease (HD), a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein (Htt), the evidence consistently points to a loss of CBP function as a key pathogenic mechanism. biorxiv.org The mutant Htt protein directly interacts with CBP, sequestering it into nuclear inclusions and inhibiting its histone acetyltransferase (HAT) activity. frontiersin.orgoup.comfrontiersin.org This leads to reduced histone acetylation and widespread transcriptional dysregulation, contributing to neuronal dysfunction and death. frontiersin.org

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Neurological Disease Models

Disease ModelModulation StrategyCompound/MethodKey FindingsReference
Alzheimer's Disease (Tauopathy mouse model)Inhibitionp300 inhibitorPromoted autophagic flux, reduced tau secretion and propagation. nih.govresearchgate.net
Alzheimer's Disease (Familial AD iPSC-neurons)Activation (via avoiding reduction)N/A (Perturbation study)Maintaining CBP/p300 levels was critical for expression of amyloid-reducing genes. abcam.com
Alzheimer's Disease (Tauopathy mouse model)ActivationCSP-TTK21 (Activator)Restored spatial memory, synaptic plasticity, and rescued hippocampal transcriptome. researchgate.net
Alzheimer's Disease (AD mouse model)ActivationCBP Gene TransferIncreased BDNF levels, ameliorated learning and memory deficits. nih.govnih.gov
Huntington's Disease (HdhQ7/Q111 mouse model)Enhancement of AcetylationTrichostatin A (HDAC inhibitor)Rescued recognition memory deficits and transcription of CREB/CBP target genes. frontiersin.org
Huntington's Disease (General models)Enhancement of FunctionCBP OverexpressionReduces mutant Htt-induced toxicity.

Spinal Cord Injury (SCI) Models

The modulation of CBP/p300 activity, primarily through activation, has been a key area of investigation for promoting recovery after spinal cord injury. These proteins are crucial for regulating gene expression programs associated with neuronal survival and regeneration.

Research has focused on the small-molecule activator of CBP/p300, TTK21 . When conjugated with a glucose-derived carbon nanosphere (CSP) to create CSP-TTK21 , it can effectively cross the blood-brain barrier. biorxiv.orgnih.gov In preclinical rodent models of both acute and chronic SCI, the administration of CSP-TTK21 has demonstrated significant therapeutic potential. biorxiv.orgplos.org Studies in chronic SCI models, where treatment was initiated 12 weeks post-injury, showed that CSP-TTK21 could still elicit a significant regenerative response. plos.org

Key findings from these studies include:

Enhanced Axon Growth and Sprouting: In a chronic SCI mouse model, delivery of the CBP/p300 activator TTK21 significantly reduced the retraction of motor corticospinal axons and promoted the growth of sensory dorsal root ganglia (DRG) axons. nih.gov It also markedly increased the sprouting of 5-HT (serotonergic) raphe-spinal axons below the injury site. nih.gov Pharmacological activation of Cbp/p300 was shown to induce regeneration and sprouting of proprioceptive afferents and descending motor axons, leading to functional improvements. nih.gov

Increased Synaptic Plasticity: Treatment with TTK21 led to an increase in the number of vGlut1 (excitatory) boutons opposed to motor neurons in the ventral horn of the spinal cord, indicating enhanced synaptic plasticity. nih.gov

Upregulation of Regeneration-Associated Genes (RAGs): The therapeutic effects are linked to the epigenetic reprogramming of neurons. CBP/p300 activation promotes histone acetylation, particularly H3K9ac, in both motor and sensory neurons. plos.orgmedsci.org This enhanced acetylation leads to the increased expression of RAGs in sensory DRG neurons, effectively reawakening a dormant regenerative gene program even in a chronic injury state. nih.govplos.org The acetylation of p53 via CBP/p300 has also been found to promote axon outgrowth by increasing GAP-43 expression. medsci.org

Functional Recovery: In rodent models of spinal cord contusion, increasing the activity of Cbp acetyltransferase led to improvements in both sensory and motor functions. nih.gov Oral administration of CSP-TTK21 was found to be as effective as intraperitoneal injections in improving motor function in a rat spinal injury model. researchgate.net

These studies underscore that targeting the CBP/p300 pathway is a promising strategy for repairing the injured spinal cord, with activators like TTK21 showing potential to promote anatomical and functional recovery by enhancing neuronal plasticity and regenerative gene expression. nih.govcsic.essci-hub.se

Model SystemCBP/p300 ModulatorKey FindingsReference
Chronic SCI Mouse Model (Transection)CSP-TTK21 (Activator)Enhanced histone acetylation in DRG and motor neurons; promoted motor and sensory axon growth and sprouting; increased synaptic plasticity. nih.govplos.org
Rodent SCI Models (Contusion/Hemisection)TTK21 (Activator)Induced regeneration and sprouting of sensory and motor axons; improved sensory and motor functions. nih.govcsic.es
Spinal Injury Rat ModelCSP-TTK21 (Activator, Oral)Improved motor function and histone acetylation dynamics; increased expression of regeneration-associated genes (RAGs). researchgate.net

Rubinstein-Taybi Syndrome (RSTS) Associated Cognitive Impairment Models

Rubinstein-Taybi Syndrome is a rare genetic disorder characterized by intellectual disability, distinct facial features, and skeletal abnormalities. bmj.com It is caused by heterozygous mutations or deletions in the genes encoding CBP (CREBBP) or, less commonly, p300 (EP300), leading to haploinsufficiency of these critical histone acetyltransferases. bmj.commdpi.comcambridge.org The study of RSTS provides a human model for the consequences of reduced CBP/p300 function, which is analogous to the effects of a pharmacological inhibitor.

Preclinical research utilizes mouse models that replicate the genetic basis of RSTS to investigate the resulting cognitive deficits:

Genetic Models: Mouse models with a heterozygous knockout of the Cbp gene (Cbp+/-) successfully replicate aspects of RSTS, including cognitive dysfunction. sickkids.ca These models are crucial for understanding the molecular basis of the neurodevelopmental impairments seen in the syndrome. mdpi.com

Cognitive and Behavioral Deficits: Neonatal Cbp+/- mice exhibit early cognitive impairments, such as altered ultrasonic vocalizations, which are indicative of perturbed neural development. sickkids.ca Adult mice with CBP haploinsufficiency show deficits in long-term memory and hippocampal synaptic plasticity. cambridge.org In contrast, mice with reduced p300 activity show milder cognitive impairments, suggesting CBP plays a more critical role in cognitive functions.

Impaired Neurogenesis: The cognitive deficits in RSTS models are linked to fundamental defects in neural development. CBP haploinsufficiency in mice inhibits the differentiation of embryonic cortical precursors into all three neural lineages (neurons, astrocytes, and oligodendrocytes). sickkids.ca This disruption is associated with decreased CBP binding and reduced histone acetylation at the promoters of key neuronal and glial genes. sickkids.ca

Therapeutic Approaches: Since RSTS results from reduced HAT activity, a logical therapeutic strategy is to inhibit the opposing enzymes, histone deacetylases (HDACs). In cell lines derived from RSTS patients, treatment with HDAC inhibitors like Trichostatin A and the short-chain fatty acid butyrate has been shown to rescue acetylation defects. researchgate.net This suggests that rebalancing histone acetylation could be a viable approach to ameliorate some aspects of the syndrome.

Model SystemGenetic DefectKey Phenotypes & FindingsReference
Cbp+/- Mouse ModelCBP HaploinsufficiencyExhibits early cognitive dysfunction and impaired long-term memory. sickkids.ca
Embryonic Cortical Precursors from Cbp+/- MiceCBP HaploinsufficiencyInhibited differentiation into neurons and glia; decreased histone acetylation at neural gene promoters. sickkids.ca
RSTS Patient-Derived Cell LinesCREBBP MutationShowed acetylation defects that were rescued by treatment with HDAC inhibitors (Trichostatin A, Butyrate). researchgate.net

Impact on Neurogenesis and Synaptic Plasticity

The lysine acetyltransferases CBP and p300 are pivotal regulators of gene expression networks that underpin both the generation of new neurons (neurogenesis) and the strengthening of connections between them (synaptic plasticity). nih.govjneurosci.org Modulation of their activity, through either activation or inhibition, has profound effects on these fundamental brain processes.

Impact of CBP/p300 Activation: Studies using the specific CBP/p300 activator TTK21 have provided direct evidence for the role of HAT activation in promoting neural plasticity.

Promotion of Neurogenesis: In adult mice, systemic administration of CSP-TTK21 promoted the maturation and differentiation of adult neuronal progenitors. jneurosci.org This was observed as an increase in the formation of long, highly branched doublecortin-positive (a marker for immature neurons) neurons in the dentate gyrus of the hippocampus. jneurosci.org

Enhanced Synaptic Plasticity: Oral administration of CSP-TTK21 was shown to induce long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus. researchgate.net

Gene Expression: The activation of CBP/p300 by CSP-TTK21 enhances the expression of critical genes involved in neurodevelopment and plasticity, including Neurod1 (CNS development), Tubb3 (neuronal marker), Camk2a (synaptic plasticity), and Snap25 (spine morphogenesis). nih.gov

Impact of CBP/p300 Inhibition: While direct studies using specific inhibitors like A-485 or C646 on neurogenesis are less detailed in the provided results, the consequences of CBP/p300 inhibition can be inferred from genetic models of RSTS, where CBP function is reduced.

Inhibition of Neuronal Differentiation: As noted in RSTS models, CBP haploinsufficiency impairs the differentiation of embryonic neural precursors into neurons and glia. sickkids.ca This indicates that proper CBP HAT activity is essential for the generation of new neural cells during development.

Disruption of Gene Networks: The potent and selective CBP/p300 HAT inhibitor A-485 has been shown to cause a comprehensive downregulation of key gene networks. nih.gov While this was demonstrated in pancreatic β-cells, it highlights the mechanism by which inhibitors would likely disrupt the finely-tuned gene expression required for neurogenesis and synaptic function. The inhibition of CBP/p300 HAT activity leads to the deacetylation of histones (e.g., H3K27), which restricts the accessibility of chromatin and represses transcription. nih.gov The use of selective inhibitors like A-485 and others has been explored as a potential approach to attenuate the aggregation of α-synuclein in models of neurodegenerative disorders. researchgate.net

ModulationCompound/ModelImpact on NeurogenesisImpact on Synaptic PlasticityReference
Activation TTK21 / CSP-TTK21Promotes maturation and differentiation of adult neuronal progenitors; increases dendritic branching.Induces hippocampal long-term potentiation (LTP); extends long-term memory duration. researchgate.netnih.govjneurosci.org
Inhibition / Deficiency Cbp+/- Mouse Model (RSTS)Inhibits differentiation of embryonic cortical precursors into all neural lineages.Impairs hippocampal LTP and long-term memory. cambridge.orgsickkids.ca
Inhibition A-485Inferred to be inhibitory by disrupting critical gene networks required for differentiation.Inferred to be disruptive by causing deacetylation of histones and repressing transcription. nih.gov

Methodological Approaches in Investigating Cbp/p300 Modulators

Cellular and In Vitro Assays

A range of cellular and in vitro assays are employed to characterize the effects of CBP/p300 inhibitors.

Cell-Based Assays for Growth Inhibition, Apoptosis, and Differentiation

Cell-based assays are fundamental in the initial assessment of CBP/p300 modulators. To measure growth inhibition, researchers utilize techniques like the Cell Counting Kit-8 (CCK-8) assay. spandidos-publications.com For instance, the CBP/p300 inhibitor C646 has been shown to reduce the proliferation of gastrointestinal stromal tumor (GIST) cells and gastric cancer cells. spandidos-publications.comspandidos-publications.com

Apoptosis, or programmed cell death, is another critical endpoint. This can be evaluated through several methods, including caspase-3/7 activity assays and Annexin V-fluorescein isothiocyanate/propidium iodide (PI) staining. spandidos-publications.com Treatment with C646 has been observed to induce apoptosis in GIST882 cells. spandidos-publications.com In gastric cancer cell lines, C646 also promoted cell apoptosis by regulating pathways involving c-Met/Akt and the expression of Bcl-2 and PARP. spandidos-publications.com

The influence of CBP/p300 inhibitors on cellular differentiation is also a key area of investigation. These proteins play a significant role in determining whether stem and progenitor cells proliferate or differentiate. mdpi.com Disrupting the interaction between CBP and β-catenin, for example, can trigger differentiation. mdpi.com

The table below summarizes the use of various cell-based assays in studies of CBP/p300 inhibitors.

Assay TypePurposeExample Application with CBP/p300 Inhibitor
Cell Counting Kit-8 (CCK-8)Measures cell viability and proliferation.C646 reduced proliferation of GIST882 cells. spandidos-publications.com
Caspase-3/7 Activity AssayQuantifies apoptosis.C646 enhanced caspase-3/7 activity in GIST882 cells. spandidos-publications.com
Annexin V/PI StainingDetects early and late apoptotic cells.Used to assess apoptosis after C646 treatment in GIST cells. spandidos-publications.com
Western BlottingMeasures protein expression levels.C646 treatment led to changes in proteins involved in apoptosis and cell cycle in gastric cancer cells. spandidos-publications.com
Cell Cycle Analysis (PI Staining)Determines the distribution of cells in different phases of the cell cycle.C646 was shown to block the cell cycle in gastric cancer cell lines. spandidos-publications.com

Patient-Derived Cell Line Models

Patient-derived cell lines offer a more clinically relevant platform for studying cancer and the effects of potential therapeutics. These models are established directly from a patient's tumor tissue, thereby preserving the unique genetic and molecular characteristics of the original tumor. semanticscholar.org

Preclinical In Vivo Models

To evaluate the efficacy of CBP/p300 modulators in a living organism, researchers turn to preclinical in vivo models.

Xenograft and Patient-Derived Xenograft (PDX) Models

Xenograft models involve the implantation of human cancer cell lines into immunocompromised mice. These models are widely used in preclinical cancer research. For instance, the CBP/p300 bromodomain inhibitor CCS1477 was shown to significantly inhibit the growth of 22Rv1 mouse xenografts. mdpi.com Similarly, an orally active p300/CBP PROTAC degrader, CBPD-409, demonstrated potent tumor growth inhibition in a VCaP-derived xenograft model. nih.govbiorxiv.org

Patient-derived xenograft (PDX) models take this a step further by implanting tumor tissue directly from a patient into a mouse. aacrjournals.orgcriver.com This approach is believed to better conserve the original tumor's architecture, heterogeneity, and sensitivity to treatment. semanticscholar.orgcriver.com PDX models have been instrumental in studying castration-resistant prostate cancer (CRPC). For example, the efficacy of CCS1477 was evaluated in a PDX model of treatment-resistant lethal prostate cancer, showing inhibition of tumor growth. nih.gov

The table below highlights some of the xenograft and PDX models used in the study of CBP/p300 inhibitors.

Model TypeCancer TypeCompound TestedKey Findings
22Rv1 XenograftProstate CancerCCS1477Significant inhibition of tumor growth. mdpi.com
VCaP XenograftProstate CancerCBPD-409Potent inhibition of tumor growth. nih.govbiorxiv.org
Patient-Derived Xenograft (CP50)Castration-Resistant Prostate CancerCCS1477Inhibition of tumor growth and AR signaling. nih.gov
MOLM-16 AML XenograftAcute Myeloid LeukemiaGNE-781Good in vivo pharmacokinetics and dose-dependent decrease in Foxp3 transcript levels. mdpi.com
Human TNBC Xenograft (MDA-MB-231 X1.1)Triple-Negative Breast CancerP300/CBP BRD inhibitorReduced tumor growth and reprogrammed tumor-associated myeloid cells. nih.gov

Syngeneic Mouse Models

Syngeneic mouse models utilize the implantation of tumor cells from the same genetic background as the immunocompetent mouse host. This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.

The CBP/p300 bromodomain inhibitor CCS1477 has been tested in syngeneic models of prostate cancer (TRAMP-C2) and melanoma (B16-F10). aacrjournals.org In these models, CCS1477 reduced PD-L1 expression and increased the infiltration of CD8+ and CD4+ T cells into the tumor. aacrjournals.org The combination of CCS1477 with immune checkpoint inhibitors showed robust synergistic responses, leading to tumor regression. aacrjournals.org Similarly, the CBP/p300 BRD inhibitor IACS-70654 was tested in syngeneic models of triple-negative breast cancer (TNBC), where it inhibited the growth of neutrophil-enriched tumors. nih.gov

Disease-Specific Animal Models

Disease-specific animal models are indispensable for evaluating the therapeutic potential of CBP/p300 modulators in a complex biological system. These models aim to replicate key aspects of human diseases, providing a platform to study drug efficacy and mechanism of action.

Imiquimod-induced Skin Inflammation: The imiquimod (B1671794) (IMQ)-induced mouse model is a well-established system for studying psoriasis-like skin inflammation. nih.govethz.ch Topical application of IMQ cream induces a robust inflammatory response characterized by immune cell infiltration, cytokine production, and epidermal hyperproliferation, mimicking key features of human psoriasis. ethz.chresearchgate.net In this model, systemic administration of the selective CBP/p300 histone acetyltransferase (HAT) inhibitor, A485, has been shown to significantly reduce skin inflammation. nih.govethz.chresearchgate.net Treatment with A485 leads to decreased ear thickness and a lower psoriasis area and severity index (PASI) score, which assesses redness, scaling, and tissue swelling. researchgate.net Mechanistically, A485 inhibits the HAT activity of CBP/p300, leading to reduced acetylation of histone 3 at lysine (B10760008) 27 (H3K27ac) in the inflamed tissue. researchgate.net This, in turn, suppresses the expression of inflammatory cytokines and reduces the recruitment of immune cells to the skin. nih.govethz.ch These findings suggest that epigenetic reprogramming through CBP/p300 inhibition could be a viable therapeutic strategy for inflammatory skin diseases like psoriasis. nih.govethz.ch Another compound, Sulforaphane, has also shown efficacy in a mouse model of imiquimod-induced psoriasis-like dermatitis through its modulation of the Nrf2 pathway, which can be influenced by CBP/p300 activity. mdpi.com

Familial AD Mouse Models: Mouse models of familial Alzheimer's disease (AD) are crucial for understanding the role of CBP/p300 in neurodegeneration. These models often harbor mutations in genes like amyloid precursor protein (APP) or presenilin (PS1), leading to the accumulation of amyloid-β (Aβ) plaques, a hallmark of AD. biorxiv.orgplos.org Studies using these models have revealed a complex role for CBP/p300 in AD pathology. For instance, in N2a cells expressing the Swedish APP mutation (N2a/APPswe), an in vitro model of AD, the expression of p300 is upregulated. plos.org Furthermore, iPSC-derived neurons from familial AD patients with an APP duplication show an upregulation of homeostatic amyloid-reducing genes, a process driven by H3K27ac, which is catalyzed by CBP/p300. biorxiv.org Reducing CBP/p300 in these neurons leads to decreased expression of these protective genes and increased secretion of toxic Aβ species. biorxiv.org Conversely, some studies indicate that CBP/p300 activity might be detrimental. The p300/CBP inhibitor EID1 has been shown to have increased nuclear translocation in the brains of AD patients, and its overexpression reduces histone H3 acetylation. nih.gov The use of curcumin, a natural inhibitor of p300 HAT activity, in N2a/APPswe cells suppresses the enhanced HAT activity and attenuates p300 expression. plos.org These seemingly contradictory findings highlight the intricate and context-dependent role of CBP/p300 in AD, suggesting that its function may vary depending on the specific pathological context and stage of the disease. frontiersin.org

Spinal Cord Injury (SCI) Models: Animal models of spinal cord injury (SCI) are used to investigate the potential of CBP/p300 modulators to promote neuronal regeneration and functional recovery. nih.govnih.gov In a mouse model of chronic SCI, the pharmacological activation of CBP/p300 with the small-molecule activator CSP-TTK21 has been shown to enhance histone acetylation and the expression of regeneration-associated genes. nih.govmedsci.orgplos.org This leads to increased axonal growth and sprouting of both motor and sensory neurons, as well as enhanced synaptic plasticity. nih.govnih.govplos.org Both intraperitoneal and oral administration of CSP-TTK21 have demonstrated efficacy in promoting motor function recovery and increasing the expression of regeneration-associated genes in a rat model of spinal injury. acs.org These findings suggest that activating CBP/p300 can create a more permissive environment for neuronal regeneration after injury. nih.gov The role of CBP/p300 in SCI is multifaceted, as it is also involved in the acetylation of non-histone proteins like p53, which can promote axon outgrowth. medsci.org

Biochemical and Structural Biology Techniques

A variety of biochemical and structural biology techniques are employed to characterize the interactions between small molecules and CBP/p300, providing detailed insights into their mechanism of action.

Recombinant Protein Assays for HAT and Bromodomain Activity

Recombinant protein assays are fundamental for directly measuring the enzymatic activity of CBP/p300 and the ability of inhibitors to modulate it.

HAT Activity Assays: These assays typically utilize purified recombinant CBP or p300 protein (full-length or specific domains like the HAT domain) and a substrate, such as a histone peptide or a full-length histone protein. nih.govactivemotif.comoup.com The activity is often measured by quantifying the transfer of a radiolabeled or fluorescently tagged acetyl group from acetyl-CoA to the substrate. nih.govoup.com For example, a common method involves incubating the recombinant enzyme with [¹⁴C]acetyl-CoA and a histone H4 peptide, followed by separation of the products by SDS-PAGE and quantification of the incorporated radioactivity. oup.com Fluorescent-based assays are also widely used, where the generation of CoA-SH during the acetyl-transfer reaction is detected. activemotif.com These assays are crucial for determining the potency of inhibitors, often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For instance, the IC₅₀ of the inhibitor C107 against the recombinant p300 HAT domain was determined to be approximately 9 μM. nih.gov

Bromodomain Activity Assays: The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins. Assays to measure bromodomain activity often involve assessing the binding of the recombinant bromodomain to an acetylated peptide. Techniques like AlphaScreen, a bead-based proximity assay, are used to determine the IC₅₀ values of inhibitors that disrupt this interaction. nih.gov For example, this method was used to determine the in vitro IC₅₀ value for the interaction between the CBP bromodomain and the inhibitor I-CBP112 using an H3K56ac peptide. nih.gov

Protein-Protein Interaction Analysis

Understanding how CBP/p300 interacts with other proteins is key to elucidating its biological functions. Several techniques are used to study these interactions and how they are affected by modulators.

Pulldown Assays: This technique is used to detect direct physical interactions between proteins in vitro. In the context of CBP/p300, a recombinant tagged version of CBP/p300 (or a specific domain) is incubated with a potential binding partner. The complex is then "pulled down" using an antibody or affinity resin that recognizes the tag, and the presence of the binding partner is detected by Western blotting. dal.ca

Mammalian Two-Hybrid (M2H) Assays: This in vivo method is used to study protein-protein interactions within a cellular context. researchgate.netnih.gov In this system, one protein of interest (e.g., p300) is fused to a DNA-binding domain (like GAL4), and the other protein (e.g., a transcription factor) is fused to a transcriptional activation domain (like VP16). researchgate.netnih.govnih.gov If the two proteins interact, the activation domain is brought into proximity with the promoter of a reporter gene (e.g., luciferase), leading to its expression. researchgate.netnih.gov This assay has been used to demonstrate the interaction between p300 and transcription factors like Stat6 and p65. pnas.orgoup.com The effect of inhibitors on these interactions can also be assessed.

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat changes that occur upon the binding of a small molecule to a protein. pnas.org This allows for the determination of key thermodynamic parameters of the interaction, including the dissociation constant (Kd), which is a measure of binding affinity. nih.gov ITC has been extensively used to characterize the binding of various inhibitors to the bromodomains of CBP and p300. nih.govpnas.orgresearchgate.net For example, ITC measurements revealed that the inhibitor CBP30 binds to the CBP and p300 bromodomains with Kd values of 26 nM and 32 nM, respectively. pnas.orgresearchgate.net Similarly, the Kd of the inhibitor I-CBP112 for the CBP and p300 bromodomains was determined to be 151 nM and 167 nM, respectively. nih.gov

High-Resolution Structural Determination

Determining the three-dimensional structure of CBP/p300 in complex with its inhibitors provides invaluable information for understanding the molecular basis of their interaction and for guiding the rational design of more potent and selective compounds.

X-ray Crystallography: This technique has been instrumental in revealing the atomic-level details of how inhibitors bind to the active sites of CBP/p300. nih.gov For example, the co-crystal structure of the p300 HAT domain in complex with the bisubstrate inhibitor Lys-CoA has provided significant insights into the enzyme's catalytic mechanism. nih.govnih.govacs.org Similarly, the crystal structure of the CBP bromodomain in complex with the inhibitor I-CBP112 has elucidated the specific interactions that mediate its binding. nih.gov These structures reveal the precise orientation of the inhibitor within the binding pocket and the key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique used to study protein structure, dynamics, and interactions in solution. nih.gov Protein-observed fluorine (¹⁹F) NMR is particularly useful for studying ligand binding. nih.govnih.gov By incorporating fluorine-labeled amino acids into the protein, changes in the ¹⁹F NMR spectrum upon ligand binding can be monitored to identify the binding site and characterize the interaction. nih.govnih.gov This approach was used to study the binding of small molecules to the KIX domain of CBP/p300, leading to the identification of a new ligand binding site. nih.govnih.gov Additionally, ¹H-¹⁵N HSQC NMR experiments can be used to map the binding interface between a protein and its ligand by monitoring chemical shift perturbations in the protein's backbone amides upon ligand binding. dal.ca

Enzyme Kinetic Studies

Enzyme kinetic studies are performed to understand the mechanism by which CBP/p300 catalyzes the acetylation reaction and how inhibitors affect this process. These studies involve measuring the rate of the reaction under different substrate concentrations. nih.gov Early detailed kinetic characterization of the p300 HAT domain revealed that it follows a Theorell-Chance (hit-and-run) catalytic mechanism, which is distinct from other known HATs. nih.govacs.org These studies also help in determining key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat). nih.gov For example, it was found that a longer construct of p300 containing the bromodomain and C/H3 domain (p300 BHC) had a 10-fold lower apparent Km for acetyl-CoA compared to the HAT domain alone, indicating a higher affinity for the cofactor. nih.gov Kinetic studies are also crucial for characterizing the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of small molecule modulators. nih.gov

Omics and High-Throughput Molecular Profiling

Omics technologies provide a global view of the molecular changes that occur in cells upon treatment with CBP/p300 modulators.

Transcriptomic Profiling: Transcriptomics, typically performed using techniques like RNA-sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression changes. In the context of CBP/p300 modulation, transcriptomic profiling of fibroblasts from psoriatic skin lesions revealed that treatment with selective CBP/p300 inhibitors could normalize the expression of disease-associated genes, such as the extra domain A splice variant of fibronectin and ITGA4. nih.govethz.ch

Proteomic and Post-Translational Modification Profiling: Proteomics can be used to identify the full spectrum of proteins that are acetylated by CBP/p300. This is often done using mass spectrometry-based approaches. By comparing the acetylomes of cells treated with a CBP/p300 inhibitor to untreated cells, one can identify the direct and indirect targets of the enzyme.

ChIP-Sequencing (ChIP-Seq): Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is a powerful technique used to map the genome-wide localization of specific proteins or histone modifications. In the context of CBP/p300 research, ChIP-Seq for H3K27ac, a mark deposited by CBP/p300, can reveal the genomic regions (e.g., enhancers and promoters) where these enzymes are active. This can provide insights into the genes and regulatory pathways that are controlled by CBP/p300 and how they are affected by inhibitors.

Transcriptome Analysis (RNA Sequencing, Microarray) for Gene Expression Changes

Transcriptome analysis, primarily through RNA sequencing (RNA-seq) and microarrays, has been instrumental in elucidating the genome-wide effects of modulating CBP/p300 activity. These techniques provide a comprehensive snapshot of the changes in gene expression that occur upon inhibition or knockdown of these critical coactivators.

Studies utilizing RNA-seq have demonstrated that both genetic knockdown and pharmacological inhibition of CBP/p300 lead to significant alterations in the transcriptome. For instance, in prostate cancer cells, inducible shRNA-mediated knockdown of CBP and p300 resulted in widespread changes in gene expression. biorxiv.org An MA plot, a common visualization for differential expression analysis, depicted a significant number of both upregulated and downregulated transcripts with a fold change greater than 2.0 and a p-value less than 0.001. researchgate.net Gene Set Enrichment Analysis (GSEA) of this RNA-seq data identified the de-enrichment of pathways related to DNA damage repair (DDR) following CBP and p300 knockdown. biorxiv.orgresearchgate.net

Similarly, in mouse embryonic stem cells (mESCs), RNA-seq following shRNA-mediated depletion of either p300 or CBP revealed that while the majority of steady-state transcription was unaffected, distinct sets of genes were dysregulated. biorxiv.org Interestingly, there was minimal overlap between the genes affected by CBP depletion versus p300 depletion, suggesting non-redundant roles. biorxiv.org In this context, p300 depletion was more strongly correlated with changes in promoter acetylation and subsequent transcriptional changes than CBP depletion. biorxiv.org

The use of specific small molecule inhibitors, such as A-485 and CCS1477, in conjunction with RNA-seq has further refined our understanding. In HepG2 cells, treatment with A-485, a CBP/p300 catalytic inhibitor, abrogated the induction of a significant portion of transcripts that are normally upregulated in response to mitochondrial stress. nih.gov Specifically, of the 299 transcripts induced by Doxorubicin (B1662922) treatment, the induction of 163 (54.5%) was abolished by A-485. nih.gov In castration-resistant prostate cancer (CRPC) models, the inhibitor CCS1477 caused significant transcriptional alterations, including the downregulation of androgen response and MYC target pathways. biorxiv.org Comparative transcriptome analysis has also shown that direct degradation of p300/CBP leads to a more potent and broader suppression of oncogenic gene programs compared to bromodomain inhibition alone. nih.gov

Microarray analysis has also been employed to study the transcriptional consequences of p300/CBP modulation. In mouse models with inducible p300/CBP knockout, microarray data revealed a distinct transcriptional landscape, with a significant downregulation of genes critical for insulin (B600854) signaling and GLUT4 exocytic translocation. nih.gov This highlights the role of p300/CBP in regulating metabolic pathways at the transcriptional level.

The integration of transcriptome data with other omics data, such as ChIP-seq, has been particularly powerful. By correlating changes in gene expression with the genomic binding sites of CBP/p300 and associated histone marks, researchers can link the coactivators' presence at specific regulatory elements to the transcriptional regulation of target genes. researchgate.net

Table 1: Summary of Transcriptome Analysis Findings for CBP/p300-IN-1 and Related Modulators

Study Type Cell/Model System Method Key Findings Citations
Knockdown 22Rv1 Prostate Cancer Cells RNA-Seq CBP/p300 knockdown alters the global transcriptome, de-enriching DNA damage repair pathways. biorxiv.orgresearchgate.net
Knockdown Mouse Embryonic Stem Cells RNA-Seq p300 and CBP regulate distinct sets of genes; p300-dependent transcription correlates with promoter acetylation. biorxiv.org
Pharmacological Inhibition (A-485) HepG2 Cells RNA-Seq CBP/p300 catalytic activity is required for the transcriptional response to mitochondrial stress. nih.gov
Pharmacological Inhibition (CCS1477) Castration-Resistant Prostate Cancer RNA-Seq Inhibition of CBP/p300 downregulates androgen response and MYC target pathways. biorxiv.orge-century.us
Knockout Mouse Skeletal Muscle Microarray p300/CBP knockout downregulates genes involved in insulin signaling and glucose transport. nih.gov
Protein Degradation VCaP Prostate Cancer Cells RNA-Seq p300/CBP degradation leads to stronger suppression of oncogenic gene programs than bromodomain inhibition. nih.gov

Cistrome Mapping (Chromatin Immunoprecipitation Sequencing - ChIP-seq) for DNA Binding Profile Analysis

Cistrome mapping, executed via Chromatin Immunoprecipitation Sequencing (ChIP-seq), is a cornerstone technique for defining the genomic occupancy of CBP/p300. This method reveals where these coactivators bind across the genome, providing direct insights into the genes and regulatory elements they control. ChIP-seq experiments have consistently shown that CBP and p300 often bind to the same genomic sites, particularly at transcriptional enhancers and promoters. researchgate.netnih.govnih.gov

In various cell types, ChIP-seq has been used to identify tens of thousands of binding sites for CBP and p300. nih.gov These binding sites are not randomly distributed but show a preference for transcription start sites (TSSs) and transcription termination sites (TTSs). nih.gov A significant portion of these binding sites are located within gene bodies or at proximal promoters. nih.gov The genomic occupancy of p300/CBP is widely used as a reliable marker for identifying active transcriptional enhancers. nih.gov

Comparative ChIP-seq analyses have been performed to dissect the individual and overlapping roles of CBP and p300. In human glioblastoma cells, while most genes were bound by both coactivators, a subset of genes was preferentially bound by either CBP or p300, especially after cellular stimulation. nih.gov This suggests both redundant and specific functions in transcriptional regulation. In prostate cancer cells, ChIP-seq revealed that p300 co-localizes with a majority of the strongest binding sites for the androgen receptor (AR) and the oncogenic transcription factor ERG, highlighting its critical role as a cofactor in these oncogenic transcriptional programs. nih.gov

ChIP-seq has also been crucial for understanding the epigenetic consequences of CBP/p300 binding. By performing ChIP-seq for histone modifications, researchers have confirmed that CBP/p300 binding sites are strongly associated with active histone marks, particularly H3K27ac and H3K18ac. nih.govresearchgate.net In fact, the level of H3K27ac is often used as a proxy for CBP/p300 activity at enhancers. nih.gov Studies have shown that inhibition or degradation of CBP/p300 leads to a global reduction in these histone acetylation marks at their binding sites. nih.gov For example, in VCaP prostate cancer cells, degradation of p300/CBP abolished H3K27ac, H2BK5ac, and H2BK20ac at AR cis-regulatory elements. nih.gov

Furthermore, integrating ChIP-seq data with transcriptome data allows for the correlation of coactivator binding and histone modifications with changes in gene expression. BETA (Binding and Expression Target Analysis) of ChIP-seq and RNA-seq data has shown a strong association between neuronal CBP/p300 peaks and the downregulation of neuronal genes upon coactivator loss, indicating a direct regulatory link. researchgate.net

Table 2: Key Findings from ChIP-seq Analysis of CBP/p300

Cell/Model System Key Findings Associated Marks/Factors Citations
Mouse Hippocampus CBP and p300 bind to the same genomic sites, primarily enhancers. H3K27ac researchgate.net
Human Glioblastoma Cells Binding preference for TSSs and TTSs; identified both overlapping and specific targets for CBP and p300. - nih.gov
VCaP Prostate Cancer Cells p300 co-localizes with AR and ERG at enhancers and is critical for the active AR enhanceosome. AR, ERG, FOXA1, H3K27ac nih.gov
C. elegans Mitochondrial stress increases CBP-1 binding and H3K18/27ac at UPRmt gene loci. H3K18ac, H3K27ac nih.gov
Mouse Embryos CBP/p300-dependent distal open chromatin regions at the 2-cell stage function as enhancers for major ZGA genes. ATAC-seq peaks nih.gov

Proteomic and Acetylomic Profiling

Proteomic and acetylomic profiling using mass spectrometry-based techniques provides a system-wide view of the proteins and specific lysine acetylation sites regulated by CBP/p300. These approaches have been pivotal in expanding the known scope of CBP/p300 function beyond histone acetylation and transcriptional regulation.

Quantitative proteomic analyses, often coupled with the use of specific inhibitors like A-485 or genetic knockout of CBP/p300, have enabled the construction of high-confidence maps of the CBP/p300 acetylome. nih.gov These studies have revealed that CBP/p300 acetylate thousands of sites on a vast array of proteins, including not only histones but also numerous non-histone proteins involved in diverse cellular processes. nih.gov The targets encompass signaling effectors, enhancer-associated transcriptional regulators, and proteins involved in metabolism, cell structure, and transport. nih.govphysiology.org

Time-resolved acetylome analyses have uncovered the rapid dynamics of CBP/p300-catalyzed acetylation. A subset of regulated sites exhibits very fast turnover, with half-lives of less than 30 minutes, indicating a dynamic equilibrium between acetylation by CBP/p300 and deacetylation by histone deacetylases (HDACs). nih.gov This rapid acetylation is crucial for a kinetically competent network of gene expression that is strictly dependent on CBP/p300 catalytic activity. nih.gov

Acetylomic studies have identified specific non-histone targets of CBP/p300 that mediate critical cellular functions. For instance, in the context of insulin signaling, p300/CBP have been shown to acetylate proteins involved in GLUT4 translocation, such as myosin 1C and components of the exocyst complex. nih.gov This suggests a direct, non-transcriptional role for p300/CBP in regulating glucose uptake. Furthermore, proteomic analyses have revealed that CBP and p300 can function as cytoplasmic E4 polyubiquitin (B1169507) ligases for the tumor suppressor p53, regulating its stability and degradation. pnas.org

The integration of proteomics and acetylomics has also highlighted the extensive crosstalk between acetylation and other post-translational modifications, such as phosphorylation. Acetylation can influence phosphorylation signaling events, in some cases by modulating protein-protein interactions, such as those mediated by 14-3-3 proteins. physiology.org Global acetylome profiling in mouse liver during aging has identified thousands of acetylation sites, revealing dynamic changes that occur with age and upon treatment with NAD+ boosters like nicotinamide (B372718) mononucleotide (NMN). researchgate.net While many histone sites are known targets of CBP/p300, these comprehensive studies provide a broader context of the acetylome's dynamic nature. researchgate.net

Table 3: Examples of CBP/p300 Substrates Identified by Proteomic/Acetylomic Profiling

Substrate Type Specific Proteins/Complexes Functional Context Citations
Histones H3K18, H3K27, H3K56 Transcriptional activation, chromatin remodeling nih.govnih.govresearchgate.net
Transcriptional Regulators p53, PGC-1α, MyoD, MEF2 Tumor suppression, metabolism, muscle differentiation physiology.orgresearchgate.net
Signaling Effectors Components of Wnt, TGF-β, and Hippo pathways Developmental and signaling pathways nih.gov
Enhancer-Associated Proteins MED1, MED17, BRD4, RING1B Enhancer function, gene transcription nih.gov
Cytoplasmic Proteins Myosin 1C, Exocyst complex 2/3 Insulin-stimulated glucose transport nih.gov

Functional Genomics (e.g., siRNA/shRNA-mediated Gene Knockdown, Overexpression Studies)

Functional genomics approaches, particularly those involving the manipulation of gene expression through siRNA/shRNA-mediated knockdown or overexpression, are essential for validating the roles of CBP and p300 in various biological processes. These methods allow for the direct assessment of the consequences of depleting or increasing the levels of these coactivators.

Knockdown studies using either transient small interfering RNAs (siRNAs) or stable short hairpin RNAs (shRNAs) have been widely employed to investigate the functions of CBP and p300. In castration-resistant prostate cancer (CRPC) cell lines, siRNA-mediated knockdown of p300, or the combined knockdown of both CBP and p300, led to a significant reduction in the expression of the androgen receptor (AR), its splice variants (like AR-V7), and the oncogene c-MYC. nih.gov This resulted in the suppression of AR and c-MYC regulated transcripts and inhibited cancer cell growth. nih.gov These findings were corroborated using doxycycline-inducible shRNA systems, which provide tighter temporal control over gene silencing. nih.gov

In Ewing sarcoma cells, siRNA-mediated knockdown of CBP and/or p300 decreased cell viability and reduced the expression of genes regulated by the EWS::FLI1 fusion protein, a key driver of this cancer. nih.gov This highlights the dependence of the oncogenic fusion protein on the acetyltransferase activity of CBP/p300. Similarly, in a synthetic lethality screen in CBP-deficient cancer cells, siRNA library screening identified the CBP paralog p300 as a critical survival gene. aacrjournals.org Subsequent validation showed that p300 ablation in CBP-deficient cells induced G1-S cell-cycle arrest and apoptosis. aacrjournals.org

Functional genomics has also been used to dissect the roles of CBP/p300 in regulating protein stability. In unstressed U2OS cells, siRNA-mediated depletion of either CBP or p300 resulted in the stabilization of the p53 tumor suppressor protein, demonstrating their requirement for normal p53 polyubiquitination and turnover. pnas.org

Conversely, overexpression studies, though less common for CBP/p300, can be used to investigate gain-of-function effects. Rescue experiments, where a gene is re-expressed after its knockdown, are a powerful way to demonstrate specificity. For example, in CBP-deficient cells where p300 was ablated, the resulting lethality could be rescued by the exogenous expression of MYC, confirming that the downregulation of MYC is a major factor in this synthetic lethal interaction. aacrjournals.org Similarly, the re-expression of CBP and p300 after their knockdown in CRPC cells led to the reactivation of AR and c-MYC signaling and partially rescued cell growth, confirming their role as critical regulators. nih.gov

These functional genomics tools, when combined with phenotypic assays (e.g., cell viability, cell cycle analysis, apoptosis assays) and molecular analyses (e.g., qRT-PCR, immunoblotting), provide a robust framework for delineating the specific contributions of CBP and p300 to cellular homeostasis and disease.

Table 4: Summary of Functional Genomics Studies on CBP/p300

Method Cell/Model System Key Phenotype/Finding Downstream Effect Citations
siRNA Knockdown CRPC Cell Lines (22Rv1, LNCaP95) Reduced cell growth Downregulation of AR, AR-V7, and c-MYC expression nih.gov
shRNA Knockdown CRPC Cell Lines (22Rv1, C4-2) Reduced cell growth Suppression of AR and c-MYC downstream targets researchgate.netnih.gov
siRNA Knockdown Ewing Sarcoma Cells (SKES1, A4573) Decreased cell viability Reduced expression of EWS::FLI1 target genes nih.gov
siRNA Screen CBP-deficient Cancer Cells Synthetic lethality G1-S arrest and apoptosis aacrjournals.org
siRNA Knockdown U2OS, MCF10A Cells p53 stabilization Impaired p53 polyubiquitination and degradation pnas.org
Rescue by Overexpression CBP-deficient/p300-depleted Cells Rescue from cell death Exogenous MYC expression restored viability aacrjournals.org

Computational and Systems Biology Integration

Network Analysis (e.g., Weighted Gene Co-expression Network Analysis, Bayesian Network Inference)

Network analysis provides a powerful computational framework for interpreting complex omics datasets and understanding the system-level functions of CBP/p300. By modeling the relationships between genes, proteins, and other molecular entities, these approaches can identify key regulatory modules and pathways influenced by CBP/p300 activity.

Weighted Gene Co-expression Network Analysis (WGCNA) is a prominent method used to identify modules of highly co-expressed genes across multiple samples. These modules often correspond to specific biological pathways or cellular functions. WGCNA has been applied to gene expression data from patients with glucocorticoid-induced bone mineral density (BMD) derangement. scispace.com This analysis identified a key gene module significantly associated with low BMD, which notably included CREBBP (the gene for CBP) and EP300 (the gene for p300). scispace.com The presence of both coactivators in this module suggests their important and coordinated role in bone homeostasis and glucocorticoid receptor signaling, which can be disrupted by glucocorticoid treatment. scispace.com

Other network-based approaches, while not always explicitly named WGCNA, follow similar principles of identifying functionally related gene sets. In studies of the suprachiasmatic nucleus (SCN), the brain's master clock, network analyses of gene expression data have been used to identify coordinated responses to stimuli like light. semanticscholar.org While these studies may not have focused directly on CBP/p300 inhibitors, they demonstrate the utility of network approaches like Promoter Analysis and Interaction Network Tool (PAINT) to predict gene regulatory networks and identify mechanisms of coordinated gene regulation, a process in which CBP/p300 are known to be central hubs. semanticscholar.orgplos.org

Pathway analysis, a form of network analysis, is frequently applied to gene sets identified through differential expression or ChIP-seq experiments. Following the depletion of p300 in CBP-knockout cells, pathway analysis of the downregulated genes revealed significant enrichment in functions related to G1-S cell-cycle control and apoptosis. aacrjournals.org Crucially, this analysis identified the MYC oncogene as the most frequently appearing gene across these critical pathways, pinpointing it as a key downstream effector of the CBP/p300 synthetic lethal interaction. aacrjournals.org

These computational and systems biology approaches are essential for moving beyond lists of individual genes or proteins. They allow for the integration of multiple data types (e.g., transcriptome, cistrome, proteome) to build comprehensive models of CBP/p300 function, predict the system-level consequences of their inhibition, and identify critical nodes, like MYC, that are central to their regulatory networks.

Motif Discovery and Enrichment Analysis

Motif discovery and enrichment analysis are computational techniques used to identify overrepresented short DNA sequences, or motifs, within a set of genomic regions, typically derived from ChIP-seq data. These motifs often correspond to the binding sites of transcription factors (TFs). This analysis is critical for inferring which TFs recruit CBP/p300 to specific locations in the genome.

Analysis of CBP/p300-bound regions from ChIP-seq experiments has consistently revealed the enrichment of binding motifs for a wide array of TFs, reflecting their role as global coactivators that interact with many different DNA-binding proteins. plos.org

Studies comparing the cistromes of CBP and p300 have used motif analysis to identify potential differences in their recruitment mechanisms. While many common TF motifs are found in both CBP- and p300-bound sequences, distinct enrichments have also been observed. For example, in one study, motifs for AP-1 and Serum Response Factor (SRF) were more prominent in CBP-specific sequences, whereas AP-2 and SP1 motifs were enriched in p300-specific targets. nih.gov This suggests that while they share many partners, certain TFs may have a preference for interacting with one coactivator over the other, contributing to their non-redundant functions.

Motif analysis is also used to characterize the regulatory potential of genomic regions identified by other means, such as ATAC-seq. In mouse embryos, TF motif enrichment analysis of open chromatin regions that were dependent on CBP/p300 activity (i.e., they closed upon inhibitor treatment) helped to characterize these regions as potential enhancers involved in zygotic genome activation. nih.gov

Furthermore, motif analysis can be applied to the promoter regions of genes that show altered expression after CBP/p300 inhibition. In one study, the promoters of genes that were paradoxically induced after CBP/p300 inhibition were enriched for binding motifs of developmental TFs, including SRF. elifesciences.org Conversely, promoters of inhibited genes showed enrichment for motifs associated with other factors like NKX6-3. elifesciences.org This type of analysis helps to build regulatory hypotheses, linking specific TFs to the transcriptional consequences of modulating CBP/p300 activity. By identifying the key TFs that recruit CBP/p300 to gene regulatory elements, motif analysis provides a mechanistic link between upstream signaling pathways and the epigenetic regulation of gene expression. researchgate.net

Mathematical Modeling of Regulatory Pathways

Mathematical modeling serves as a powerful tool to understand the complex and dynamic nature of regulatory pathways involving the homologous histone acetyltransferases (HATs) CBP and p300. These models allow for the simulation and prediction of cellular behavior in response to various stimuli and perturbations, including the introduction of specific inhibitors. By integrating kinetic parameters and interaction data, mathematical models can elucidate the roles of CBP/p300 in gene transcription and cellular signaling.

One of the fundamental aspects informed by mathematical modeling is the kinetic mechanism of the CBP/p300-catalyzed acetyl-CoA-dependent acetylation of histones. Different kinetic models have been proposed based on experimental data. For instance, steady-state kinetic studies have suggested a "hit and run" Theorell-Chance catalytic mechanism for p300/CBP. nih.gov This model involves the initial, stable binding of acetyl-CoA, followed by a weak and transient interaction with the histone substrate to allow for acetyl transfer. nih.gov This is distinct from the ternary complex mechanism used by other HAT families like PCAF/GCN5. nih.gov Alternatively, other research has indicated that the catalytic mechanism of p300 follows a ping-pong kinetic pathway. nih.gov In this model, the first substrate (e.g., acetyl-CoA) binds and modifies the enzyme, and the first product is released before the second substrate (e.g., histone) binds. nih.gov Understanding the precise kinetic mechanism is crucial for developing accurate mathematical models of pathways regulated by CBP/p300.

A significant application of mathematical modeling has been in dissecting the role of CBP/p300 in the NF-κB signaling pathway. The interaction between the NF-κB subunit RelA and CBP/p300 is a critical step for the transcription of a subset of NF-κB target genes. plos.orgnih.govucla.edu Mathematical modeling, in conjunction with cell-based studies and genome-wide gene expression analysis, has been employed to understand the regulatory logic of this interaction. plos.orgnih.govucla.edu

Researchers have developed models to simulate the temporal control of the NF-κB signaling system. These models can incorporate the bipartite interaction between RelA and CBP/p300, which consists of the binding of the RelA DNA binding domain to the KIX domain of CBP/p300 and the interaction of the RelA transcriptional activation domain (TAD) with the TAZ1 domain of CBP/p300. plos.orgucla.edu By creating mutants that selectively disrupt these interactions, researchers can generate data to parameterize and validate mathematical models. These models have demonstrated that the RelA:CBP/p300 interaction is crucial for the expression of a significant number of RelA-activated genes and for controlling the nuclear response of NF-κB through a negative feedback loop involving IκBα (nfkbia). plos.orgucla.edu

The table below illustrates the types of parameters and variables that are considered in mathematical models of the NF-κB pathway modulated by CBP/p300.

Parameter/VariableDescriptionRole in Modeling
k_on / k_off Association and dissociation rate constants for protein-protein and protein-DNA interactions (e.g., RelA:CBP/p300, RelA:DNA).Defines the dynamics and stability of transcription complexes.
V_max Maximum reaction velocity for enzymatic reactions (e.g., acetylation by CBP/p300, phosphorylation, ubiquitination).Determines the rate-limiting steps in the signaling cascade.
K_m Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max.Characterizes the affinity of CBP/p300 for its substrates (acetyl-CoA and histones).
[RelA_nuc] Nuclear concentration of RelA.A key variable representing the active pool of the transcription factor.
[CBP/p300_active] Concentration of active CBP/p300.Represents the available coactivator pool, which can be modulated by inhibitors.
Gene_exp_rate Rate of transcription of target genes (e.g., nfkbia, tnfa).The primary output of the model, reflecting the pathway's activity.

Furthermore, kinetic analyses of CBP/p300 inhibition by small molecules provide essential data for these models. For example, the inhibitor C646 has been shown to be a competitive inhibitor with respect to acetyl-CoA, with a determined inhibition constant (Ki). nih.gov In contrast, salicylate acts as a competitive inhibitor against acetyl-CoA but a noncompetitive inhibitor against histones. elifesciences.org These differing mechanisms of inhibition would be represented by different mathematical terms in a model, leading to distinct predicted outcomes on gene expression. The table below summarizes the kinetic data for these inhibitors, which could serve as a reference for modeling the effects of novel inhibitors like This compound .

CompoundTargetKi (inhibition constant)Mechanism of InhibitionReference
C646 p300400 nMCompetitive with acetyl-CoA nih.gov
Salicylate p300Not specifiedCompetitive with acetyl-CoA, Noncompetitive with histones elifesciences.org

By integrating such detailed kinetic and interaction data, mathematical models provide a quantitative framework to understand how modulators of CBP/p300, such as This compound , can influence complex regulatory networks and cellular fate.

Strategies for Enhancing Therapeutic Efficacy and Addressing Resistance

Rationale for Combination Therapies in Preclinical Settings

The rationale for combining CBP/p300 inhibitors with other anticancer agents stems from their fundamental role in transcriptional regulation and DNA repair. thno.orgnih.gov By targeting these core cellular processes, CBP/p300 inhibitors can create vulnerabilities that can be exploited by other drugs, leading to synergistic or additive anti-tumor effects. thno.org

Preclinical studies have provided a strong rationale for combining CBP/p300 inhibitors with inhibitors of the DNA Damage Response (DDR) pathway, such as PARP inhibitors. researchgate.net The coactivator proteins CBP and p300 are critical mediators of DNA repair, particularly through the homologous recombination (HR) pathway. nih.govurotoday.comaacrjournals.org Inhibition of CBP/p300 has been shown to sensitize metastatic castration-resistant prostate cancer (mCRPC) cells to DNA-damaging agents. urotoday.comaacrjournals.org

In various preclinical models of mCRPC, including 2D and 3D cell cultures and patient-derived explants, the combination of a CBP/p300 inhibitor with the PARP inhibitor olaparib (B1684210) resulted in significantly greater growth suppression than either agent alone. researchgate.neturotoday.comaacrjournals.org Mechanistic studies revealed that this enhanced effect is due to a synergistic impairment of DNA damage repair. researchgate.net Treatment with both inhibitors led to an increased expression of DNA damage markers, indicating delayed repair processes. researchgate.net This suggests that by inhibiting CBP/p300, cancer cells become more reliant on other DNA repair pathways like the one mediated by PARP, making them more susceptible to PARP inhibition. This strategy is particularly promising for patients with tumors that have defects in homologous recombination. urotoday.com

The combination of the CBP/p300 inhibitor pocenbrodib (B12395056) with the PARP inhibitor olaparib has also shown additive or synergistic effects in prostate cancer patient-derived organoids. aacrjournals.org These findings support the hypothesis that combining these two classes of drugs can enhance anti-tumor efficacy by targeting different nodes of the DNA repair network. aacrjournals.orgaacrjournals.org

Given the crucial role of CBP/p300 as coactivators for the androgen receptor (AR), combining CBP/p300 inhibitors with AR pathway inhibitors (ARPIs) is a logical strategy, especially in prostate cancer. mdpi.comaacrjournals.org In castration-resistant prostate cancer (CRPC), where resistance to ARPIs like enzalutamide (B1683756) is common, CBP/p300 expression is often upregulated. urotoday.com This suggests that CBP/p300 may contribute to ARPI resistance by amplifying AR signaling even in a low-androgen environment. nih.gov

Preclinical studies have shown that CBP/p300 inhibitors can be effective in both enzalutamide-sensitive and -resistant prostate cancer models. aacrjournals.org For instance, the CBP/p300 inhibitor pocenbrodib demonstrated efficacy in vitro and in patient-derived xenografts, irrespective of their sensitivity to enzalutamide. aacrjournals.org This was accompanied by a downregulation of AR activity. aacrjournals.org

Furthermore, the combination of a CBP/p300 degrader, CBPD-409, with enzalutamide showed dramatically higher anti-tumor potency in a VCaP-CRPC model, leading to tumor regression in a majority of the animals. biorxiv.org Similarly, the CBP/p300 inhibitor CCS1477 has shown efficacy as a monotherapy and in combination with enzalutamide in a bicalutamide-resistant LNCaP xenograft model, producing a more sustained effect than either agent alone. cellcentric.com These findings highlight the potential of dual CBP/p300 and AR pathway blockade to overcome resistance to standard-of-care therapies in prostate cancer. biorxiv.orgcellcentric.com

The interplay between different epigenetic regulators provides a strong basis for combining CBP/p300 inhibitors with other epigenetic modulators, most notably BET bromodomain inhibitors. CBP/p300 and the BET protein BRD4 often cooperate to activate the transcription of key oncogenes like MYC. thno.orgnih.gov

In preclinical models of various cancers, including NUT midline carcinoma and leukemia, combining CBP/p300 inhibitors with BET inhibitors like JQ1 has demonstrated synergistic effects. nih.govresearchgate.netaacrjournals.org For example, in NUT midline carcinoma, the combination of the CBP/p300 HAT inhibitor A-485 and JQ1 synergistically suppressed the Wnt/β-catenin pathway and c-Myc target gene expression, leading to increased apoptosis. nih.gov Similarly, combining the CBP/p300 bromodomain inhibitor GNE-781 with the BET inhibitor OTX015 resulted in synergistic inhibition of NMC cell growth. aacrjournals.org

This synergy is further supported by the development of dual CBP/p300 and BET bromodomain inhibitors, such as NEO2734. aacrjournals.orgembopress.org In SPOP-mutant prostate cancer models, NEO2734 was more effective at inhibiting cell growth than the combination of JQ1 and a CBP/p300 inhibitor, CPI-637. embopress.org This enhanced effect was attributed to a greater inhibition of histone H3 acetylation at BRD4 target gene loci. embopress.org These findings suggest that simultaneously targeting both CBP/p300 and BET bromodomains can be a powerful therapeutic strategy. aacrjournals.org

Table 1: Preclinical Synergy of CBP/p300 Inhibitors with Other Epigenetic Modulators

Cancer Type CBP/p300 Inhibitor BET Inhibitor Observed Effect Reference
NUT Midline Carcinoma A-485 JQ1 Synergistic suppression of Wnt/β-catenin pathway and c-Myc targets, increased apoptosis. nih.gov
NUT Midline Carcinoma GNE-781 OTX015 Synergistic inhibition of cell growth. aacrjournals.org
Leukemia I-CBP112 JQ1 Strong synergistic cytotoxic activity. aacrjournals.org
Prostate Cancer GNE-049 JQ1 Moderately synergistic in cell viability assays. aacrjournals.org
Prostate Cancer (SPOP-mutant) CPI-637 JQ1 Co-treatment showed sensitivity. embopress.org
Prostate Cancer (SPOP-mutant) NEO2734 (dual inhibitor) N/A Superior cell growth inhibition compared to JQ1 + CPI-637 combination. embopress.org

Beyond targeted and epigenetic therapies, CBP/p300 inhibitors have the potential to enhance the efficacy of standard-of-care agents like chemotherapy and radiotherapy. thno.orgthno.org The rationale lies in the role of CBP/p300 in DNA repair and cell survival pathways, which are often central to how tumors respond to cytotoxic treatments. thno.orgmdpi.com

In preclinical studies, CBP/p300 inhibitors have been shown to enhance the anti-cancer effects of chemotherapy. thno.org For example, the CBP/p300 inhibitor I-CBP112 showed strong synergistic effects when combined with doxorubicin (B1662922) in leukemia cell lines. aacrjournals.org This combination led to increased DNA damage, as measured by γH2Ax foci formation. aacrjournals.org

Similarly, the role of CBP/p300 in DNA repair suggests that their inhibition could sensitize tumors to radiotherapy. urotoday.comaacrjournals.org By impairing the ability of cancer cells to repair radiation-induced DNA damage, CBP/p300 inhibitors could lower the threshold for cell death. In prostate cancer models, it was found that CBP/p300 are required for AR-mediated DNA repair following exogenous challenges with radiation. aacrjournals.org

Furthermore, CBP/p300 inhibition has been shown to enhance the efficacy of immunotherapy. researchgate.net The p300/CBP inhibitor A485 was found to dramatically enhance the efficacy of PD-L1 blockade treatment in a syngeneic model of prostate cancer by blocking both intrinsic and IFN-γ-induced PD-L1 expression. researchgate.net

Preclinical Investigations into Mechanisms of Resistance to CBP/p300 Modulators

While CBP/p300 inhibitors hold significant promise, the potential for cancer cells to develop resistance remains a critical area of investigation. Understanding the mechanisms by which tumors adapt to and overcome CBP/p300 inhibition is essential for developing strategies to circumvent this resistance.

Preclinical research is beginning to shed light on the adaptive responses that can occur following treatment with CBP/p300 inhibitors. One key area of investigation is the role of transcriptional reprogramming. drugtargetreview.comtolremo.com Cancer cells may adapt to the inhibition of CBP/p300 by activating alternative transcriptional programs that promote survival and proliferation. These programs may involve the upregulation of other coactivators or the activation of parallel signaling pathways that are not dependent on CBP/p300. mdpi.com

In the context of prostate cancer, an adaptive response to androgen deprivation therapy can involve an increase in CBP/p300 protein levels to compensate for reduced AR activation. mdpi.com This suggests that a similar adaptive mechanism could arise in response to CBP/p300 inhibitors, where the cell attempts to overcome the blockade by increasing the expression of the target proteins.

Another potential mechanism of resistance involves the development of drug-tolerant persister cells. annualreviews.org These are a subpopulation of cells that can survive initial treatment through non-genetic mechanisms and may eventually acquire genetic mutations that confer stable resistance. annualreviews.org The emergence of these persister cells often involves broad changes in the epigenetic landscape, allowing them to enter a slow-growing, drug-tolerant state. annualreviews.org Future studies will be crucial to determine if such persister populations emerge in response to CBP/p300 inhibitors and to identify ways to target them.

Exploration of Compensatory Pathways

In the pursuit of enhancing the therapeutic efficacy of CBP/p300 inhibitors like CBP/p300-IN-1 and preempting resistance, a critical area of investigation is the exploration of compensatory cellular pathways. When the function of key regulatory proteins such as CBP and p300 is inhibited, cells can adapt by upregulating parallel or alternative signaling cascades to maintain survival and proliferation. Understanding these adaptive mechanisms is paramount for developing rational combination therapies and overcoming intrinsic and acquired resistance.

A primary compensatory mechanism relevant to CBP/p300 inhibition revolves around the functional redundancy and synthetic lethal relationship between the two paralogous histone acetyltransferases (HATs), CBP and p300. nih.govaacrjournals.org These proteins share significant structural and functional homology, particularly within their HAT domains. ashpublications.orgoup.com This similarity allows one paralog to often compensate for the loss of the other, a factor that can limit the efficacy of inhibitors targeting only one of the two proteins. nih.gov

However, this redundancy also presents a therapeutic vulnerability known as synthetic lethality. In cancer cells that have lost one of the paralogs due to mutation (e.g., CBP-deficient tumors), there is a heightened dependency on the remaining paralog (p300) for survival. aacrjournals.orgrsc.org Inhibition of the remaining functional paralog in these contexts leads to potent and specific cell death. aacrjournals.org This strategy exploits the cancer's specific genetic makeup, creating a therapeutic window.

Genome-wide analyses have identified the MYC oncogene as a critical downstream effector in this synthetic lethal relationship. aacrjournals.orgresearchgate.net Key findings from these studies are summarized below:

FindingDescriptionImplication for Therapy
MYC Downregulation Inhibition of p300 in CBP-deficient cells leads to a significant reduction in MYC expression. aacrjournals.orgTargeting the p300-MYC axis is a promising strategy in CBP-mutated cancers.
Histone Acetylation The decrease in MYC expression is caused by reduced histone acetylation (specifically H3K18ac and H3K27ac) at the MYC promoter and enhancer regions. nih.govresearchgate.netThis highlights the direct epigenetic mechanism of action for CBP/p300 inhibitors.
Phenotypic Outcome The suppression of MYC results in G1-S phase cell-cycle arrest and subsequent apoptosis in cancer cells. aacrjournals.orgresearchgate.netInducing cell cycle arrest and apoptosis are key therapeutic goals.
Rescue Experiments Exogenous expression of MYC can rescue the lethal effects of p300 inhibition in CBP-deficient cells. aacrjournals.orgresearchgate.netThis confirms that MYC is a critical downstream dependency.

Beyond the CBP/p300 paralog relationship, other compensatory pathways are also subjects of investigation. For instance, resistance to some targeted therapies can involve the transcriptional reprogramming of cancer cells to bypass the inhibited pathway. tolremo.com CBP/p300 proteins are central regulators of such transcriptional programs. tolremo.commdpi.com Therefore, resistance to other targeted agents could potentially be overcome by co-administering a CBP/p300 inhibitor to block these escape pathways. tolremo.com For example, in the context of PI3K/AKT inhibitor resistance, cancer cells can selectively increase H3K27 acetylation at specific growth factor gene loci, a process dependent on CBP/p300. biorxiv.org

Furthermore, signaling pathways that can be regulated by CBP/p300, such as the NF-κB, Wnt/β-catenin, and HIF-1α pathways, represent potential avenues for compensatory signaling. mdpi.com Enhanced activation of the MAPK and JAK/STAT pathways has also been observed in some contexts of CBP/p300 dysregulation. mdpi.com A comprehensive understanding of how these pathways respond to the selective inhibition of CBP/p300 is an active area of research aimed at designing more robust and durable anticancer strategies.

Q & A

Q. What are the primary biochemical mechanisms targeted by CBP/p300-IN-1, and how are these mechanisms validated in initial studies?

this compound is a selective inhibitor of the CBP/p300 histone acetyltransferases, which regulate transcriptional coactivation. Initial validation typically involves in vitro enzymatic assays (e.g., measuring IC50 values) and cellular models to assess downstream effects on histone acetylation levels (e.g., H3K27ac reduction). Researchers should cross-validate findings using orthogonal methods like Western blotting or ChIP-seq to confirm target engagement .

Q. What experimental models are most appropriate for preliminary efficacy testing of this compound?

Basic studies often employ cancer cell lines with documented CBP/p300 dependency (e.g., hematologic malignancies). Dose-response curves, proliferation assays (MTT/CellTiter-Glo), and apoptosis markers (Annexin V/PI staining) are standard. Include negative controls (e.g., non-targeting siRNA or inactive analogs) to isolate compound-specific effects .

Q. How should researchers address variability in this compound activity across different cell lines?

Variability may stem from differences in CBP/p300 expression, epigenetic landscape, or off-target effects. Mitigate this by:

  • Profiling baseline acetyltransferase activity via ELISA.
  • Using genetic knockdown (shRNA/CRISPR) to establish causality.
  • Incorporating multi-omics data (RNA-seq, proteomics) to identify confounding pathways .

Advanced Research Questions

Q. How can researchers design a dose-response study to distinguish between on-target and off-target effects of this compound?

Advanced designs include:

  • Parallel CRISPR-Cas9 rescue experiments : Reintroduce wild-type CBP/p300 in knockout models to confirm compound specificity.
  • Proteome-wide profiling : Use mass spectrometry to identify off-target protein interactions.
  • High-content imaging : Quantify phenotypic changes (e.g., nuclear morphology) across concentrations to establish a therapeutic index .

Q. What methodologies resolve contradictions in this compound efficacy data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability) or tumor microenvironment interactions. Solutions include:

  • Pharmacodynamic markers : Measure drug concentrations and target engagement in plasma/tissue via LC-MS/MS.
  • Syngeneic or PDX models : Evaluate efficacy in immunocompetent or patient-derived xenografts to better mimic human biology.
  • Transcriptomic meta-analysis : Compare differentially expressed genes across models to identify compensatory pathways .

Q. What computational strategies predict resistance mechanisms to this compound in long-term treatment studies?

Use in silico approaches such as:

  • Molecular dynamics simulations : Identify mutations in CBP/p300’s catalytic domain that reduce inhibitor binding.
  • Network pharmacology : Map adaptive signaling nodes (e.g., PI3K/mTOR) using pathway enrichment tools (STRING, KEGG).
  • Machine learning : Train models on single-cell RNA-seq data from treated cohorts to predict clonal evolution .

Methodological Frameworks

Q. How can the PICO framework structure a study evaluating this compound combination therapies?

  • Population : Cancer cell lines or PDX models with CBP/p300 dysregulation.
  • Intervention : this compound + standard chemotherapy (e.g., cisplatin).
  • Comparison : Monotherapy vs. combination.
  • Outcome : Synergy scores (e.g., Chou-Talalay method) and survival metrics. This structure ensures hypothesis-driven, reproducible experimental design .

Q. What criteria (FINER) validate the feasibility of a this compound mechanistic study?

  • Feasible : Access to validated acetyltransferase activity assays and knockout models.
  • Interesting : Addresses gaps in epigenetic therapy resistance.
  • Novel : First report of this compound’s impact on non-coding RNA regulation.
  • Ethical : Compliance with IACUC protocols for animal studies.
  • Relevant : Aligns with NIH priorities on epigenetic drug discovery .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound?

Use longitudinal mixed-effects models to account for intra-sample variability. Pair with Kaplan-Meier survival analysis in in vivo studies. Publicly share raw data (e.g., via ProteomeXchange or GEO) to enable meta-analyses .

Q. How can researchers ensure reproducibility when synthesizing and characterizing this compound analogs?

  • Synthetic protocols : Publish detailed procedures (solvents, catalysts, purification steps) per BJOC guidelines.
  • Analytical validation : Include NMR, HPLC purity (>95%), and HRMS data for all novel compounds.
  • Batch documentation : Track lot numbers and storage conditions to mitigate degradation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.